Ampelopsin G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H32O9 |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(1R,4R,5R,11S,18R,19S)-4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34-,35-,37-,40+,42+/m1/s1 |
InChI Key |
ZLVIMYAFYHEPGC-WTEBWGKASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Ampelopsin (Dihydromyricetin)
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Chemical Structure, Properties, and Biological Activities of Ampelopsin (Dihydromyricetin)
Introduction
Ampelopsin, more commonly known as Dihydromyricetin (B1665482) (DHM), is a naturally occurring flavanonol, a type of flavonoid, found in a variety of plant species, most notably in Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree).[1][2] It has garnered significant attention within the scientific community for its wide range of pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anti-cancer effects. This technical guide provides a detailed overview of the chemical structure of Ampelopsin, its physicochemical properties, spectroscopic data, experimental protocols for its isolation, and its modulation of key signaling pathways. While the query specified "Ampelopsin G," extensive database searches did not yield a compound with this specific designation. It is presumed that the intended compound of interest is the widely studied Ampelopsin (Dihydromyricetin).
Chemical Structure and Identification
Ampelopsin is a flavanonol characterized by a C6-C3-C6 backbone. Its structure consists of a chromanone ring (A and C rings) with hydroxyl substitutions and a dihydroxyphenyl group (B ring) attached at the 2-position. The IUPAC name for Ampelopsin is (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.[3]
The key structural features include:
-
A flavonoid backbone.
-
Hydroxyl groups at positions 3, 5, and 7 of the chromanone core.
-
A trihydroxylated B ring.
A 2D chemical structure of Ampelopsin is provided below:
Table 1: Chemical and Physical Properties of Ampelopsin (Dihydromyricetin)
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | [3] |
| Common Names | Dihydromyricetin (DHM), Ampeloptin, (+)-Ampelopsin | [2][3] |
| CAS Number | 27200-12-0 | [2] |
| Molecular Formula | C₁₅H₁₂O₈ | [2] |
| Molecular Weight | 320.25 g/mol | [2] |
| Appearance | Off-white to snow white powder | [2] |
| Melting Point | 248 °C | [2] |
| Solubility | Soluble in DMSO, ethanol (B145695), and methanol; slightly soluble in cold water. | [4][5] |
| Optical Rotation | [α]²⁰_D = +15.5° to +17.0° (c=0.9 in methanol) | [2] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of Ampelopsin is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. The chemical shifts are solvent-dependent.
Table 2: ¹H and ¹³C NMR Spectral Data for Ampelopsin (Dihydromyricetin) in DMSO-d₆
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |
| 2 | 83.5 | 4.91 (d, J=11.2) |
| 3 | 71.7 | 4.42 (d, J=11.2) |
| 4 | 197.3 | - |
| 4a | 100.8 | - |
| 5 | 162.9 | - |
| 6 | 95.2 | 5.86 (s) |
| 7 | 166.7 | - |
| 8 | 96.1 | 5.86 (s) |
| 8a | 161.9 | - |
| 1' | 129.8 | - |
| 2', 6' | 106.7 | 6.42 (s) |
| 3', 5' | 145.2 | - |
| 4' | 132.8 | - |
Data adapted from the Journal of Pharmacognosy and Phytochemistry.[6]
High-resolution mass spectrometry (HRMS) confirms the molecular formula of Ampelopsin. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for its identification in complex mixtures. The fragmentation of dihydromyricetin typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions.[7][8]
Experimental Protocols
The following is a generalized protocol for the extraction and purification of DHM from the leaves of Ampelopsis grossedentata.
Materials and Equipment:
-
Dried and powdered leaves of Ampelopsis grossedentata
-
75% Ethanol
-
Rotary evaporator
-
Chromatography column
-
Silica (B1680970) gel or polyamide resin
-
HPLC system for purity analysis
Procedure:
-
Extraction: The powdered plant material is extracted with 75% ethanol at 40°C using ultrasonication (500 W, 20 kHz) for three cycles of 25 minutes each, with a liquid-to-solid ratio of 20:1.[9]
-
Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is subjected to column chromatography on silica gel or polyamide resin. The column is eluted with a gradient of solvents to separate the different components. Fractions containing DHM are collected.
-
Recrystallization: The DHM-rich fractions are combined, concentrated, and recrystallized from hot water or a suitable solvent system to obtain pure DHM.[4]
-
Purity Analysis: The purity of the isolated DHM is determined by High-Performance Liquid Chromatography (HPLC).[9]
A visual representation of a generalized extraction workflow is provided below.
Key Signaling Pathways Modulated by Ampelopsin (Dihydromyricetin)
Ampelopsin exerts its diverse biological effects by modulating multiple intracellular signaling pathways.
DHM has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer. This is often mediated through the intrinsic mitochondrial pathway.[10]
Key Events in DHM-induced Apoptosis:
-
ROS Generation: DHM can induce the production of reactive oxygen species (ROS).
-
Mitochondrial Membrane Potential (MMP) Disruption: Increased ROS leads to the loss of MMP.
-
Cytochrome c Release: The disruption of the MMP results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c activates a caspase cascade, including caspase-9 and the executioner caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and apoptosis.[10]
The diagram below illustrates the proposed pathway for DHM-induced apoptosis.
References
- 1. longdom.org [longdom.org]
- 2. chemimpex.com [chemimpex.com]
- 3. (+)-Dihydromyricetin | C15H12O8 | CID 161557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Extraction and Determination of Dihydromyricetin Content from Local and Introduced Ampelopsis grossedentata to Zhejiang Province [zjlykj.xml-journal.net]
- 10. researchgate.net [researchgate.net]
Unveiling Ampelopsin G: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Flavonoid Ampelopsin G (Dihydromyricetin)
This whitepaper provides an in-depth technical overview of this compound, also known as Dihydromyricetin (DHM), a natural flavonoid compound that has garnered significant interest in the scientific community. This document details its discovery, outlines various methods for its isolation and purification with comparative quantitative data, and elucidates its mechanisms of action through key signaling pathways. This guide is intended to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound is a flavanonol, a type of flavonoid, predominantly found in plants of the Ampelopsis genus, particularly Ampelopsis grossedentata (vine tea), which has been used in traditional Chinese medicine for centuries.[1] It is also present in other plant species such as Hovenia dulcis (Japanese raisin tree).[1] The compound is recognized for its various potential health benefits, which has driven research into its efficient extraction and purification for further study and potential therapeutic applications.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources involves several methodologies, each with distinct advantages in terms of yield, purity, and scalability. The primary techniques employed are solvent extraction, microwave-assisted extraction (MAE), and a novel chelating extraction method. Purification is most commonly achieved through recrystallization.
Experimental Protocols
2.1.1. Solvent Extraction and Recrystallization
This conventional method relies on the differential solubility of this compound in various solvents.
-
Extraction:
-
Dried and powdered plant material (e.g., leaves of Ampelopsis grossedentata) is subjected to reflux extraction with an alcohol-based solvent, typically 90% ethanol (B145695), for approximately 1.5 hours. This process is repeated multiple times to maximize yield.[2][3]
-
The resulting extract is then treated with petroleum ether to remove lipophilic impurities.[2][3]
-
Activated carbon may be added to the solution to decolorize it.[2][3]
-
-
Purification (Recrystallization):
-
The crude extract is dissolved in a hot solvent, such as ethanol or water.
-
The solution is then allowed to cool slowly, promoting the formation of this compound crystals as its solubility decreases at lower temperatures.
-
The crystals are collected by filtration and washed with a cold solvent to remove residual impurities. This process can be repeated multiple times to achieve higher purity.[2][3]
-
2.1.2. Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to accelerate the extraction process, offering a more rapid and efficient alternative to conventional methods.
-
Protocol:
-
The powdered plant material is suspended in a suitable solvent (e.g., ethanol/water mixture) in a microwave-transparent vessel.
-
The suspension is irradiated with microwaves at a controlled power and for a specific duration to heat the solvent and promote the release of this compound from the plant matrix.
-
The extract is then filtered and concentrated to yield the crude product.
-
2.1.3. Chelating Extraction Method
This innovative technique leverages the ability of this compound to form chelates with metal ions, offering a highly selective extraction and purification process.[4]
-
Protocol:
-
The plant material is extracted in an aqueous solution containing a zinc salt (e.g., ZnSO4) at an acidic pH (e.g., pH 2) and elevated temperature (e.g., 90°C).[4]
-
Under these conditions, this compound forms a complex with Zn2+ and precipitates out of the solution.
-
The precipitate is collected, and the this compound is released from the chelate by treatment with a stronger chelating agent, such as EDTA.[4]
-
The purified this compound is then collected by filtration.
-
Quantitative Data and Comparison
The efficiency of these methods can be compared based on key quantitative parameters such as yield and purity.
| Extraction Method | Key Parameters | Yield (%) | Purity (%) | Reference |
| Solvent Extraction | 90% Ethanol, Reflux | Varies | >90 (with recrystallization) | [2][3] |
| Chelating Extraction | Zn2+, pH 2, 90°C, 2h | ~12.2 | ~94.3 | [4] |
| Batch Extraction | (Control for Chelating) | ~7.2 | Lower than chelating | [4] |
Structural Elucidation
The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure of this compound.
(Note: The following is a representative interpretation based on typical flavonoid spectra. Specific chemical shifts can vary slightly based on solvent and experimental conditions.)
-
¹H-NMR: The proton NMR spectrum typically shows signals in the aromatic region corresponding to the protons on the A and B rings of the flavonoid structure. Signals for the protons on the C ring are also observed.
-
¹³C-NMR: The carbon NMR spectrum displays characteristic signals for the carbonyl carbon (C4), as well as the other carbons in the flavonoid skeleton.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The fragmentation pattern can provide valuable information about the different structural motifs within the molecule.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in various diseases, particularly in cancer.
Experimental Workflow for Signaling Pathway Analysis
Caption: A general experimental workflow for investigating the effects of this compound on cancer cell signaling pathways.
mTOR Signaling Pathway
This compound has been identified as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[5][6]
Caption: this compound inhibits the mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis.
TRAIL-Mediated Apoptosis Pathway
This compound can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis, a key pathway in the immune system's defense against tumors.[7]
References
- 1. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Ampelopsin suppresses breast carcinogenesis by inhibiting the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of Ampelopsin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as dihydromyricetin (B1665482) (DHM), is a flavanonol, a type of flavonoid, that has garnered significant attention in the scientific community for its wide range of biological activities.[1] It is a natural compound found in various plant species and is a key active component in several traditional herbal medicines.[1] This technical guide provides a comprehensive overview of the primary natural sources of this compound, quantitative data on its concentration in these sources, detailed experimental protocols for its extraction and quantification, and a visualization of the key signaling pathways it modulates.
Natural Sources of this compound
This compound is distributed across a variety of plant species. The most significant and well-documented sources are from the Ampelopsis genus, particularly Ampelopsis grossedentata, commonly known as vine tea. Other notable sources include the Japanese raisin tree (Hovenia dulcis), species of Rhododendron, and Cercidiphyllum japonicum.
Primary Natural Sources:
-
Ampelopsis grossedentata (Vine Tea): Considered the most abundant natural source of this compound.[1] The leaves and stems are particularly rich in this compound.
-
Ampelopsis cantoniensis
-
Ampelopsis japonica
-
Ampelopsis megalophylla
-
Hovenia dulcis (Japanese Raisin Tree): Traditionally used in Asian medicine, the fruit and peduncles of this tree contain significant amounts of this compound.
-
Rhododendron cinnabarinum
-
Rhododendron luteum [2]
-
Cercidiphyllum japonicum
-
Cassia ferruginea [3]
-
Some Pinus and Cedrus species
Quantitative Data of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, the geographical location, and the time of harvest. The following tables summarize the quantitative data available in the literature.
| Plant Species | Plant Part | Concentration of this compound | Reference |
| Ampelopsis grossedentata | Leaves and Stems | 30-40% (w/w) | [1] |
| Ampelopsis grossedentata | Leaves | 21.42% of dry weight (Hunan) | [4] |
| Ampelopsis grossedentata | Leaves | 20.17% of dry weight (Guizhou) | [4] |
| Ampelopsis grossedentata | Leaves | 16.47% of dry weight (Guangxi) | [4] |
| Ampelopsis cantoniensis | Dry Herb | 25.2 g per 100 g | [2] |
| Hovenia dulcis | Aqueous Extract | 0.88 ± 0.05 mg/g | [5] |
| Hovenia dulcis | Semen Extract | 1.08% of total flavonoids | [6] |
| Rhododendron luteum | Methanol (B129727) Extract | 4.032 ± 0.086 mg/g DE | [2] |
| Cassia ferruginea | Seedling Leaves | 201.83 ± 4.71 mg/g | [3] |
| Cassia ferruginea | Adult Flowers | 104.91 ± 5.09 mg/g | [3] |
| Cassia ferruginea | Adult Pods | 52.08 ± 3.95 mg/g | [3] |
Experimental Protocols
Extraction of this compound from Ampelopsis grossedentata
Method 1: Ultrasonic-Assisted Solvent Extraction
This protocol is based on the method described by Lu, et al. (2018).[4]
-
Sample Preparation: Dry the leaves of Ampelopsis grossedentata and grind them into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 70% ethanol.
-
Place the mixture in an ultrasonic bath at 70°C for 40 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 μm organic filter.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
Further purify the concentrated extract using a nonionic polystyrene-divinylbenzene resin column.
-
-
Lyophilization:
-
Freeze-dry the purified extract for three days to obtain the final product.
-
Method 2: Chelating Extraction Method
This novel method is based on the work of Ou, et al. (2020).[7]
-
Sample Preparation: Grind dried Ampelopsis grossedentata leaves into a powder.
-
Chelation and Extraction:
-
Mix the plant powder with deionized water in a 1:20 solid-liquid ratio.
-
Add a solution of ZnSO₄·7H₂O as a chelating agent. The optimal conditions are a pH of 6, an extraction temperature of 60°C, and an extraction time of 2 hours.
-
During this process, this compound and Zn²⁺ coordinate to form a precipitate.
-
-
Decoupling:
-
Add EDTA-2Na to the mixture. EDTA-2Na will compete with this compound to chelate with Zn²⁺, thus releasing the this compound.
-
-
Purification:
-
The released this compound can then be further purified by recrystallization. Liao et al. (2010) suggest recrystallizing eight times from hot water to obtain a purity of 98%.[7]
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method based on several cited sources.[4][8][9]
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the extracted and purified sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 μm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (25:75:0.1, v/v/v).[8] An alternative is a gradient elution with acetonitrile (B52724) and 0.1% phosphoric acid.[9]
-
Injection Volume: 10-20 µL.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways Modulated by this compound
This compound has been shown to modulate a variety of signaling pathways, which underlies its diverse pharmacological effects.
Biosynthesis of this compound (Dihydromyricetin)
This compound is synthesized via the flavonoid biosynthesis pathway.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-ESI-MS/MS Characterization of Concentrated Polyphenolic Fractions from Rhododendron luteum and Their Anti-Inflammatory and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Endothelial USP11 drives VEGFR2 signaling and angiogenesis via PRDX2/c-MYC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition of VEGF and PDGF signaling enforces tumor vessel regression by interfering with pericyte-mediated endothelial cell survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress on the Identification and Pharmacological Activity of the Active Compo-nents of the Rhododendron Species – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Ampelopsins from Ampelopsis grossedentata
A Technical Guide for Researchers
Introduction
Ampelopsin, a flavanonol commonly known as dihydromyricetin, and its derivatives are prominent bioactive compounds found in the plant species Ampelopsis grossedentata. These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for ampelopsin and its related compounds. While the specific compound "Ampelopsin G" is not described in the current scientific literature, this guide serves as a valuable resource for the spectroscopic characterization of flavonoids isolated from Ampelopsis species, using ampelopsin (dihydromyricetin) as the foundational example.
Spectroscopic Data for Ampelopsin (Dihydromyricetin)
The structural elucidation of ampelopsin and its analogues relies heavily on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of these compounds.
| Compound | Ionization Mode | Observed m/z | Molecular Formula |
| Ampelopsin | Positive | [M+H]⁺ | C₁₅H₁₃O₈ |
| Negative | [M-H]⁻ | C₁₅H₁₁O₈ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, enabling the definitive assignment of its structure. The following data were recorded in methanol-d₄ (CD₃OD).
¹H-NMR (Proton NMR) Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.95 | d | 11.4 |
| H-3 | 4.51 | d | 11.4 |
| H-6 | 5.92 | d | 1.9 |
| H-8 | 5.95 | d | 1.9 |
| H-2' | 6.88 | s | |
| H-6' | 6.88 | s |
¹³C-NMR (Carbon NMR) Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 84.8 |
| C-3 | 73.1 |
| C-4 | 198.3 |
| C-4a | 102.2 |
| C-5 | 165.4 |
| C-6 | 97.3 |
| C-7 | 168.5 |
| C-8 | 96.3 |
| C-8a | 164.2 |
| C-1' | 129.7 |
| C-2' | 108.9 |
| C-3' | 147.1 |
| C-4' | 135.2 |
| C-5' | 147.1 |
| C-6' | 108.9 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on precise experimental procedures. The following are typical protocols employed in the analysis of ampelopsin and related flavonoids.
Sample Preparation and Isolation
The dried and powdered leaves and stems of Ampelopsis grossedentata are typically extracted with a solvent such as 70% ethanol. The resulting crude extract is then subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The flavonoid-rich fractions, typically the ethyl acetate and n-butanol fractions, are then purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).
Mass Spectrometry Analysis
-
Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode : Data is typically acquired in both positive and negative ion modes to obtain comprehensive information.
-
Mobile Phase : A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) is a common mobile phase for LC-MS analysis.
-
Data Analysis : The acquired data is processed to determine the accurate mass of the molecular ions ([M+H]⁺ or [M-H]⁻), which is then used to calculate the elemental composition and molecular formula.
NMR Spectroscopy Analysis
-
Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.
-
Solvent : Deuterated solvents such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ are used to dissolve the purified compounds.
-
Experiments : A suite of NMR experiments is performed for complete structural assignment:
-
¹H NMR : To determine the chemical shifts and coupling constants of protons.
-
¹³C NMR : To identify the chemical shifts of all carbon atoms.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
-
-
Referencing : Chemical shifts are referenced to the residual solvent signals.
Illustrative Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of flavonoids from Ampelopsis grossedentata.
This guide provides a foundational understanding of the spectroscopic techniques and data integral to the study of ampelopsin and its derivatives. Researchers can adapt these protocols and data as a reference point for the identification and characterization of novel flavonoids from Ampelopsis and related plant species.
Ampelopsin G: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also widely known as Dihydromyricetin (DHM), is a naturally occurring flavanonol found in high concentrations in plants of the Ampelopsis genus, notably Ampelopsis grossedentata (vine tea), as well as in the Japanese raisin tree (Hovenia dulcis).[1] With a rich history in traditional Chinese, Korean, and Japanese medicine for treating a variety of ailments, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for assessing its activity, and a focus on its modulation of key cellular signaling pathways.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[2] Its chemical structure features a flavanonol backbone with multiple hydroxyl groups, contributing to its potent antioxidant properties. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Dihydromyricetin (DHM), Ampeloptin | [1] |
| CAS Number | 27200-12-0 | [2] |
| Molecular Formula | C₁₅H₁₂O₈ | [1] |
| Molecular Weight | 320.25 g/mol | [1] |
| Melting Point | 239-241 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Poorly soluble in water (~0.2 mg/mL at 25°C); Soluble in hot water, ethanol (B145695), and DMSO (≥5 mg/mL) | [3] |
| Purity | Typically ≥98% (HPLC) | [2] |
| UV-Vis Absorption (λmax) | 207-208 nm, 289-291 nm | [3][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound is heavily reliant on NMR spectroscopy.
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of this compound typically shows characteristic signals for the flavonoid structure. Key chemical shifts (δ) are observed at approximately 11.90 ppm (s, 1H, 5-OH), 10.82 ppm (s, 1H, 7-OH), 8.91 ppm (s, 2H, 3',5'-OH), 8.22 ppm (s, 1H, 4'-OH), 6.39 ppm (s, 2H, H-2', H-6'), 5.90 ppm (d, J=2.1 Hz, 1H, H-8), 5.86 ppm (d, J=2.1 Hz, 1H, H-6), 5.76 ppm (d, J=6.2 Hz, 1H, 3-OH), 4.90 ppm (d, J=10.9 Hz, 1H, H-2), and 4.41 ppm (dd, J=10.9, 6.2 Hz, 1H, H-3).
¹³C NMR Spectral Data: The carbon NMR spectrum provides direct information about the carbon skeleton. The assignments for this compound are detailed in Table 2.[1]
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Position | Chemical Shift (δ, ppm) in d₆-DMSO | Chemical Shift (δ, ppm) in d₄-Methanol | Chemical Shift (δ, ppm) in d₅-Pyridine |
| 2 | 83.1 | 85.8 | 85.1 |
| 3 | 71.7 | 73.8 | 73.0 |
| 4 | 197.5 | 198.8 | 198.0 |
| 5 | 163.5 | 165.2 | 164.5 |
| 6 | 95.8 | 97.5 | 97.0 |
| 7 | 167.0 | 168.9 | 168.1 |
| 8 | 94.9 | 96.6 | 96.2 |
| 9 | 162.5 | 164.3 | 163.4 |
| 10 | 100.9 | 102.3 | 101.5 |
| 1' | 129.5 | 131.2 | 130.4 |
| 2' | 106.9 | 108.6 | 108.0 |
| 3' | 145.4 | 147.1 | 146.4 |
| 4' | 133.2 | 134.8 | 134.0 |
| 5' | 145.4 | 147.1 | 146.4 |
| 6' | 106.9 | 108.6 | 108.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong, broad absorption peak is typically observed around 3288 cm⁻¹, which is assigned to the stretching vibrations of the multiple hydroxyl (-OH) groups on the benzene (B151609) rings.[5] Peaks at approximately 1641 cm⁻¹ and 1339 cm⁻¹ are attributed to the C=O stretching and C-OH bending vibrations, respectively.[5] An enhancement in the peak intensity around 1170 cm⁻¹ corresponds to the C-O stretching vibrations of the phenolic hydroxyl groups.[2]
UV-Visible (UV-Vis) Spectroscopy
In methanol (B129727) or ethanol, the UV-Vis spectrum of this compound exhibits two main absorption maxima.[3][4] The first peak, appearing around 207-208 nm, and the second, more characteristic peak for flavonoids, at approximately 289-291 nm.[3][4] This absorption profile is a hallmark of the flavanonol structure, corresponding to the benzoyl and cinnamoyl systems within the molecule.
Key Biological Activities and Signaling Pathways
This compound modulates several critical signaling pathways implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism.[6] this compound has been shown to suppress the AKT-mTOR pathway, leading to reduced phosphorylation of downstream targets like p70S6K.[7] This inhibitory effect on mTOR signaling contributes to its anti-cancer and anti-aging properties.
SIRT1/NLRP3 Inflammasome Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and metabolism. The NLRP3 inflammasome is a multi-protein complex involved in the innate immune response that, when activated, triggers the release of pro-inflammatory cytokines. Research indicates that this compound can activate SIRT1, which in turn inhibits the activation of the NLRP3 inflammasome.[8] This mechanism underlies its potent anti-inflammatory effects.
Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution, from which a series of dilutions are made (e.g., 10, 25, 50, 100 µM).
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the various concentrations of this compound solutions to respective wells.
-
Add 50 µL of methanol to a control well.
-
Initiate the reaction by adding 50 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Assay Procedure:
-
To 3.995 mL of the diluted ABTS•+ solution, add 5 µL of the this compound extract.
-
Mix thoroughly and allow the reaction to proceed for 30 minutes in the dark.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Effect = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with this compound.
Pancreatic Lipase (B570770) Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on pancreatic lipase, a key enzyme in dietary fat digestion.
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of porcine pancreatic lipase (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.0).
-
Substrate Solution: Prepare a solution of p-nitrophenyl butyrate (B1204436) (PNPB) in a buffer.
-
Inhibitor Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.
-
-
Assay Procedure:
-
Pre-incubate the pancreatic lipase solution with various concentrations of this compound (or a positive control like Orlistat) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the PNPB substrate solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time, which corresponds to the formation of p-nitrophenol.
-
-
Calculation: The percentage of lipase inhibition is calculated as: % Inhibition = [ (A_control - A_inhibitor) / A_control ] * 100 Where A_control is the absorbance change in the absence of the inhibitor, and A_inhibitor is the absorbance change in the presence of this compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined from a dose-response curve.
Conclusion
This compound (Dihydromyricetin) is a flavonoid with a well-characterized physicochemical profile and a broad spectrum of biological activities. Its ability to modulate key signaling pathways such as mTOR and SIRT1/NLRP3 inflammasome makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols detailed herein provide a foundation for the standardized evaluation of its antioxidant and enzyme inhibitory properties. As research continues to unravel its therapeutic potential, this compound stands out as a promising natural compound for the development of novel health-promoting agents.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Biological Activities of Ampelopsin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid compound predominantly extracted from plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2][3] This natural compound has garnered significant attention within the scientific community for its diverse pharmacological properties. Traditional medicine has long utilized these plants for treating conditions like fever, parasitic infections, and liver ailments.[1] Modern research has begun to elucidate the molecular mechanisms underlying its broad spectrum of biological activities, which include anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the preliminary biological activities of Ampelopsin G, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Anticancer Activity
This compound exhibits potent antitumor activity across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[4]
Quantitative Data on Anticancer Activity
The cytotoxic effects of this compound have been quantified in several studies, with IC50 values indicating its concentration-dependent efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 41.07 | 24 | [5] |
| MCF-7 | Breast Cancer | 50.61 | 24 | [5] |
| HL60 | Acute Promyelocytic Leukemia | Not specified | 24 and 48 | [4] |
| K562 | Chronic Myelogenous Leukemia | Not specified | 24 and 48 | [4] |
Note: In a study on MCF-7 and MDA-MB-231 breast cancer cells, treatment with 20, 40, 60, and 80 µM of Ampelopsin for 24 hours resulted in a dose-dependent inhibition of cell viability.[2][6] Importantly, these concentrations showed no significant cytotoxicity in normal human breast epithelial cells (MCF-10A).[2]
Signaling Pathways in Anticancer Activity
This compound modulates several key signaling pathways to exert its anticancer effects. In breast cancer, it induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, as well as through the mitochondrial apoptosis pathway.[2][5][7] In leukemia cells, it has been shown to downregulate the AKT and NF-κB signaling pathways.[4] Furthermore, this compound can regulate the MAPK, AMPK, and PI3K/AKT pathways in various cancers.[4]
Experimental Protocols
1.3.1. Cell Viability Assay (CCK-8)
-
Objective : To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology :
-
Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) and normal breast epithelial cells (MCF-10A) in 96-well plates.[5][8]
-
After cell adherence, treat with various concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for specified durations (e.g., 12, 24 hours).[2][5]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.[8]
-
1.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective : To quantify the induction of apoptosis by this compound.
-
Methodology :
-
Treat cancer cells with different concentrations of this compound for 24 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
1.3.3. Western Blot Analysis
-
Objective : To investigate the effect of this compound on the expression of proteins involved in apoptosis and other signaling pathways.
-
Methodology :
-
Treat cells with this compound for a specified time.
-
Lyse the cells to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-AKT, p-mTOR).[4][9]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.[4]
-
Antioxidant and Neuroprotective Activities
This compound is a potent antioxidant, capable of scavenging various free radicals and protecting cells from oxidative stress, a key factor in neurodegenerative diseases.[10][11]
Quantitative Data on Antioxidant Activity
| Assay | Method | Result (IC50) | Reference |
| DPPH Radical Scavenging | In vitro | 3.24 µg/mL | [12] |
| ABTS Radical Scavenging | In vitro | Strong activity | [10] |
| Superoxide Anion (O2•−) Scavenging | In vitro | Strong activity | [10] |
| Hydrogen Peroxide (H2O2) Scavenging | In vitro | Strong activity | [10] |
| Ferric Reducing Antioxidant Power | In vitro | Excellent activity | [10] |
Signaling Pathways in Neuroprotection
In neuronal cells (PC12), this compound protects against hydrogen peroxide (H₂O₂)-induced apoptosis by activating the ERK and Akt signaling pathways. This activation leads to the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme in the cellular antioxidant defense system.[11][13]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Objective : To measure the free radical scavenging capacity of this compound.
-
Methodology :
-
Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined as the concentration of this compound that scavenges 50% of the DPPH radicals.[12]
-
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.
Signaling Pathways in Anti-inflammation
In lipopolysaccharide (LPS)-induced microglia, this compound attenuates the inflammatory response by inhibiting the activation of the NF-κB and JAK2/STAT3 signaling pathways.[14] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[14]
Other Biological Activities
Anti-Aging Activity
This compound has shown potential in combating the aging process. In a study using D-galactose-induced aging in rats, this compound was found to attenuate brain aging by suppressing miR-34a expression. This leads to the upregulation of SIRT1 and downregulation of the mTOR signaling pathway, which in turn rescues impaired autophagy and inhibits apoptosis in hippocampal neurons.[15]
α-Glucosidase Inhibitory Activity
Recent studies have highlighted the α-glucosidase inhibitory potential of this compound and related compounds isolated from Ampelopsis grossedentata. This suggests a possible role in the management of type 2 diabetes by delaying carbohydrate digestion and absorption.[8][16][17]
| Compound | Source | IC50 Value (µM) | Reference |
| Meichasu A | Ampelopsis grossedentata | 0.21 | [17] |
Experimental Protocol: α-Glucosidase Inhibitory Assay
-
Objective : To evaluate the inhibitory effect of compounds on α-glucosidase activity.
-
Methodology :
-
The assay is performed in a 96-well plate.[8]
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), the test compound (dissolved in DMSO), and α-glucosidase enzyme solution.[8]
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG).[8]
-
After incubation, terminate the reaction by adding a sodium carbonate (Na₂CO₃) solution.[8]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.[8]
-
Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined.[8]
-
Conclusion
The preliminary biological data for this compound reveal a compound of significant therapeutic potential. Its well-documented anticancer, antioxidant, anti-inflammatory, and neuroprotective activities are supported by a growing body of evidence elucidating its interactions with critical cellular signaling pathways. The quantitative data presented provide a solid foundation for dose-response studies, while the detailed protocols offer a guide for reproducible in vitro evaluation. The visualization of its mechanisms of action through signaling pathway diagrams further clarifies its complex interactions at the molecular level. As research progresses, this compound stands out as a promising candidate for further preclinical and clinical investigation in the development of novel therapeutics for a range of human diseases.
References
- 1. Ampelopsin - Wikipedia [en.wikipedia.org]
- 2. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 3. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 14. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Constituents and α-Glucosidase Inhibitory, Antioxidant and Hepatoprotective Activities of Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ampelopsin G: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1][2] Possessing a wide array of pharmacological activities, this compound has garnered significant interest within the scientific community for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its potential therapeutic targets in oncology, inflammation, and metabolic diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising phytochemical.
Quantitative Data on the Bioactivity of this compound
The therapeutic potential of this compound is underscored by its potent bioactivity across various experimental models. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, in different biological contexts.
Table 1: In Vitro Anti-Cancer Activity of this compound (Dihydromyricetin)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 168 | 24 | [1][2] |
| HuH-6 | Hepatoblastoma | ~75 (for ~50% inhibition) | 48 | [3] |
| HCCC9810 | Cholangiocarcinoma | 156.8 | 24 | |
| RBE | Cholangiocarcinoma | 146.6 | Not Specified | |
| JAr | Choriocarcinoma | ~60 mg/L (~187 µM) | 48 | [4] |
| AGS | Gastric Cancer | Significant inhibition at 25-100 µM | Not Specified | [5] |
| MCF-7 | Breast Cancer | Dose-dependent inhibition (20-80 µM) | 24 | [6] |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition (20-80 µM) | 24 | [6] |
Table 2: Antioxidant and Enzyme Inhibitory Activities of this compound (Dihydromyricetin)
| Assay/Enzyme | Activity | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Antioxidant | 22.60 | [7] |
| CYP3A4 | Enzyme Inhibition | 14.75 µM | |
| CYP2E1 | Enzyme Inhibition | 25.74 µM | |
| CYP2D6 | Enzyme Inhibition | 22.69 µM |
Core Signaling Pathways and Therapeutic Targets
This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. These pathways are central to cellular processes such as proliferation, survival, inflammation, and apoptosis. Understanding these interactions is crucial for identifying and validating therapeutic targets.
Anti-Inflammatory Effects via NF-κB and JAK/STAT Pathway Inhibition
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. This compound has demonstrated potent anti-inflammatory properties by targeting two master regulatory pathways of inflammation: NF-κB and JAK/STAT.
NF-κB Signaling: this compound inhibits the activation of the NF-κB pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).
JAK/STAT Signaling: The JAK/STAT pathway is another critical route for cytokine signaling. This compound has been observed to suppress the phosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity, thereby downregulating the expression of inflammatory and proliferative genes.
Caption: this compound inhibits inflammatory signaling pathways.
Anti-Cancer Effects through Modulation of PI3K/Akt/mTOR and Apoptosis Pathways
This compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its anti-cancer activity is mediated through the modulation of key signaling pathways that govern cell growth, survival, and death.
PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature of many cancers. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of key components, including Akt and mTOR. This inhibition leads to a decrease in protein synthesis and cell growth, and can also sensitize cancer cells to apoptosis.
Induction of Apoptosis: this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been observed to increase the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases. Furthermore, this compound can upregulate the expression of death receptors, rendering cancer cells more susceptible to apoptosis.
Caption: this compound's anti-cancer signaling modulation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the therapeutic targets of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of this compound.
Methodology:
-
Reaction Mixture: Prepare a solution of DPPH in methanol.
-
Sample Addition: Add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[8]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.
Caption: Experimental workflow for this compound research.
Conclusion and Future Directions
This compound has emerged as a highly promising natural compound with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple critical signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt/mTOR, provides a strong rationale for its further development as a drug candidate. The data presented in this guide highlight its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities.
Future research should focus on several key areas to translate the preclinical findings into clinical applications. Comprehensive in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. Furthermore, medicinal chemistry efforts to synthesize derivatives with improved bioavailability and target specificity could enhance its therapeutic index. Finally, well-designed clinical trials will be essential to ultimately determine the therapeutic utility of this compound in human diseases. The continued investigation of this multifaceted natural product holds great promise for the development of novel and effective therapies.
References
- 1. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. simplifiedsciencepublishing.com [simplifiedsciencepublishing.com]
An In-Depth Technical Guide to Amurensin G and Related Oligostilbenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligostilbenes are a class of polyphenolic compounds formed by the oligomerization of resveratrol (B1683913) units. They are found in various plant families, most notably Vitaceae (grape family), and are recognized for their diverse and potent biological activities. This guide focuses on Amurensin G and related oligostilbenes, such as Ampelopsin A, which are primarily isolated from grape species like Vitis amurensis and Vitis davidii.[1][2]
It is critical to distinguish these oligostilbenes from Ampelopsin, also known as Dihydromyricetin (DHM), which is a flavanonol, a different class of flavonoid, despite the similar nomenclature.[3][4] This document will exclusively detail the technical aspects of the oligostilbene compounds, which represent promising candidates for therapeutic development due to their significant anticancer, anti-inflammatory, and neuroprotective properties.[1][5][6]
Biological Activities and Mechanisms of Action
Amurensin G and its related compounds exert their biological effects by modulating a variety of cellular signaling pathways.
Anticancer and Chemosensitizing Effects
Oligostilbenes demonstrate significant potential in oncology, both as direct cytotoxic agents and as sensitizers that can reverse chemotherapy resistance.
1. Reversal of Multidrug Resistance: Amurensin G has been identified as a potent natural inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] In doxorubicin-resistant breast cancer cells (MCF-7/ADR), elevated SIRT1 activity leads to the deacetylation and nuclear localization of the transcription factor FoxO1. Nuclear FoxO1, in turn, upregulates the expression of Multidrug Resistance 1 (MDR1 or P-glycoprotein), a key efflux pump that removes chemotherapeutic agents from the cell. By inhibiting SIRT1, Amurensin G prevents the nuclear accumulation of FoxO1, leading to the downregulation of MDR1 expression. This restores the intracellular concentration and efficacy of drugs like doxorubicin (B1662922).[1] In xenograft models, Amurensin G restored the ability of doxorubicin to inhibit tumor growth in resistant cells.[1]
References
- 1. Amurensin G, a potent natural SIRT1 inhibitor, rescues doxorubicin responsiveness via down-regulation of multidrug resistance 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on chemical constituents of oligostilbenes from Vitis davidii Foex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amurensin G inhibits angiogenesis and tumor growth of tamoxifen-resistant breast cancer via Pin1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
In Silico Prediction of Ampelopsin G Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound abundant in Ampelopsis grossedentata and other plants. It has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] The exploration of its full therapeutic potential is an active area of research. This technical guide provides a comprehensive overview of the application of in silico methods to predict the bioactivity of this compound. It details a systematic computational workflow, from initial target identification to the specifics of molecular docking, pharmacophore modeling, and ADMET prediction. Furthermore, this guide presents detailed protocols for the experimental validation of these in silico findings, ensuring a robust pipeline for drug discovery and development.
Introduction to In Silico Bioactivity Prediction
In silico drug discovery employs computational methods to identify and optimize potential drug candidates, significantly accelerating the research and development process.[2] For natural products like this compound, these methods are invaluable for elucidating mechanisms of action, identifying novel therapeutic targets, and predicting pharmacokinetic and toxicological profiles. The primary in silico approaches covered in this guide include:
-
Reverse Docking and Network Pharmacology: To identify potential protein targets of this compound.
-
Molecular Docking: To predict the binding affinity and interaction patterns between this compound and its predicted targets.
-
Pharmacophore Modeling: To identify the essential chemical features of this compound responsible for its biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): To correlate the chemical structure of this compound and related flavonoids with their biological activities.
-
ADMET Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
In Silico Prediction Workflow for this compound
A systematic in silico workflow can be employed to predict and validate the bioactivity of this compound. This workflow integrates various computational techniques to build a comprehensive profile of the compound's potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Ampelopsin G from Ampelopsis brevipedunculata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid compound abundant in plants of the Ampelopsis genus, including Ampelopsis brevipedunculata. This document provides detailed application notes and experimental protocols for the extraction, purification, and quantification of Ampelopsin G from A. brevipedunculata. Additionally, it outlines some of the known biological activities and associated signaling pathways of this compound, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development.
Extraction Protocols
Several methods can be employed for the extraction of this compound from Ampelopsis brevipedunculata. The choice of method depends on factors such as desired yield, purity, extraction time, and available equipment.
Protocol 1: Conventional Solvent Extraction
This is a traditional and widely used method for the extraction of flavonoids.
Methodology:
-
Sample Preparation: The vines of Ampelopsis brevipedunculata are dried and pulverized into a fine powder.
-
Extraction:
-
9 kg of the dried, pulverized plant material is extracted with 95% ethanol (B145695) at room temperature.[1]
-
The mixture is stirred periodically over a period of time to ensure thorough extraction.
-
-
Filtration and Concentration:
-
The extract is filtered to separate the solid plant residue from the liquid extract.
-
The combined filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[1]
-
-
Partitioning:
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.
Methodology:
-
Sample Preparation: Dried and powdered leaves of Ampelopsis grossedentata (a related species with high dihydromyricetin content) are used.
-
Extraction:
-
A mixture of the plant powder and a solvent (e.g., a natural deep eutectic solvent composed of choline (B1196258) chloride and glucose in a 4:1 molar ratio with 20% water) is prepared at a liquid-to-solid ratio of 30 mL/g.[2]
-
The mixture is subjected to ultrasonication at a power of 490 W for 6.5 minutes.[2]
-
-
Recovery:
-
Following extraction, an equal volume of phosphate-buffered saline (100 mM, pH 7.0) can be added to the extract solution to facilitate the recovery of flavonoids.[2]
-
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and accelerated extraction.
Methodology:
-
Sample Preparation: Dried Ampelopsis grossedentata plant material is used.
-
Extraction:
-
Filtration and Collection: The extract is filtered, and the filtrate containing the extracted compounds is collected.
Quantitative Data on Extraction
The yield of this compound can vary significantly depending on the extraction method and parameters used.
| Extraction Method | Plant Species | Solvent | Key Parameters | Yield | Reference |
| Microwave Multi-Stage Countercurrent Extraction | Ampelopsis grossedentata | Water | Solvent/material ratio: 30:1, Time: 5 min, Temp: 110°C, Power: 600 W | High efficiency, specific yield not stated | [3] |
| Ultrasound-Assisted Extraction | Ampelopsis grossedentata | Natural Deep Eutectic Solvent | Liquid/solid ratio: 30 mL/g, Power: 490 W, Time: 6.5 min | 83.93% flavonoid yield | [2] |
Purification Protocol
Following crude extraction, purification is necessary to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for this purpose.
Methodology:
-
Sample Preparation: A crude extract of Ampelopsis grossedentata leaves is used.
-
HSCCC System: A preparative triple-column countercurrent chromatograph is employed.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v) is used.[4][5]
-
Purification:
-
Product Recovery: 11.3 g of (+)-dihydromyricetin with a purity of over 99% is obtained.[4][5]
Analytical Methods for Quantification
Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are commonly used methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) is used.
-
Column: A Dikma C18 column (250 × 4.6 mm, 5 µm) is suitable for separation.[6]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and 0.1% phosphoric acid is employed.[6]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.[6]
-
Column Temperature: The column is kept at 30°C.[6]
-
Detection: The detection wavelength for dihydromyricetin is set at 292 nm.[6]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard of known concentration. The method should be validated for linearity, precision, accuracy, and limits of detection and quantification.[6]
Protocol 2: UV-Vis Spectrophotometry
This method is simpler and more cost-effective for quantification, although less specific than HPLC.
Methodology:
-
Instrument: A UV-Vis spectrophotometer is used.
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound (dihydromyricetin) should be determined, which is typically around 290-292 nm.
-
Solvent: Methanol or ethanol can be used as the solvent.
-
Standard Curve: A standard curve is constructed by preparing a series of standard solutions of this compound at different concentrations and measuring their absorbance at the λmax.
-
Sample Analysis: The sample solution is prepared, and its absorbance is measured at the λmax.
-
Quantification: The concentration of this compound in the sample is determined by interpolating its absorbance value on the standard curve. The method should be validated according to ICH guidelines.[7][8]
Biological Activities and Signaling Pathways
Ampelopsin has been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanisms of action often involve the modulation of key signaling pathways.
Neuroprotective Effects
Ampelopsin has been shown to protect against oxidative stress-induced apoptosis in neuronal cells.[9] This is achieved through the activation of the ERK and Akt signaling pathways, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant properties.[9]
Anti-aging Effects
In D-gal-induced brain aging models, Ampelopsin has been found to attenuate aging by targeting the miR-34a-mediated SIRT1/mTOR signaling pathway.[10] It suppresses the expression of miR-34a, which in turn upregulates SIRT1 and downregulates the mTOR pathway, leading to the activation of autophagy and inhibition of apoptosis.[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
Signaling Pathway: Neuroprotection
Caption: Ampelopsin-mediated neuroprotective signaling pathway.
Signaling Pathway: Anti-aging
Caption: Ampelopsin's role in the anti-aging signaling pathway.
References
- 1. Inhibitory Effects of Compounds and Extracts from Ampelopsis brevipedunculata on IL-6-Induced STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Purification of (+)-dihydromyricetin from leaves extract of Ampelopsis grossedentata using high-speed countercurrent chromatograph with scale-up triple columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jppres.com [jppres.com]
- 9. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ampelopsin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods employed in the purification of Ampelopsin G, also known as Dihydromyricetin (B1665482) (DMY), a flavonoid with significant therapeutic potential. The protocols are designed to guide researchers in obtaining high-purity this compound for experimental and developmental purposes.
Introduction to Purification Strategies
The purification of this compound from its natural source, primarily the plant Ampelopsis grossedentata, involves a series of extraction and chromatographic techniques. The choice of method depends on the desired scale, purity, and available equipment. Common strategies include traditional solvent extraction, advanced extraction techniques, and various forms of chromatography. For achieving high purity, chromatographic methods like High-Speed Counter-Current Chromatography (HSCCC) are particularly effective.[1][2]
Comparative Data on Purification Methods
The following table summarizes the quantitative data from various purification methods for this compound, offering a comparative overview of their efficacy in terms of yield and purity.
| Purification Method | Starting Material | Purity Achieved | Yield/Recovery | Reference |
| Chelating Extraction | Ampelopsis grossedentata Powder | 94.3% | 12.2% | [3][4] |
| Batch Extraction & Recrystallization | Ampelopsis grossedentata Leaves | 98% | Not Specified | [3][5][6] |
| High-Speed Counter-Current Chromatography (HSCCC) | Ampelopsis grossedentata Extract | >99% | 85.5% | [1] |
| Macroporous Resin Chromatography & Recrystallization | Ampelopsis grossedentata Flavones | ~65% (resin), higher after recrystallization | 90% (elution rate) | [7] |
| Triple-Column Countercurrent Chromatography | Ampelopsis grossedentata Leaves Extract | >99% | Not Specified | [2][6] |
I. Chelating Extraction Method
This novel method enhances extraction efficiency and purity by forming a temporary complex with a metal ion.[3][4]
Application Note:
The chelating extraction method offers a significant improvement over traditional batch extraction by reducing extraction time and increasing both yield and purity.[3][4] The formation of a Zinc-Ampelopsin G complex protects the molecule from oxidation during extraction.[3][4]
Experimental Protocol:
-
Preparation: Weigh 20 g of dried and powdered Ampelopsis grossedentata leaves.
-
Chelation: In a 500 mL round-bottom flask, combine the plant powder with 400 mL of deionized water and 5 g of ZnSO₄·7H₂O.
-
pH Adjustment: Adjust the pH of the mixture to 2.0 using a 2 mol/L HCl solution.
-
Extraction: Heat the mixture in a water bath at 90°C for 2 hours with continuous stirring.
-
Filtration: Filter the hot mixture and retain the filtrate.
-
Precipitation: Adjust the filtrate pH to 5.0 with a 1 mol/L NaOH solution and stir for 5 minutes to allow the DMY-Zn complex to precipitate.
-
Complex Isolation: Filter the solution to collect the DMY-Zn complex precipitate.
-
Zinc Removal: Resuspend the precipitate in a suitable solvent and add EDTA-2Na to chelate the Zn²⁺, releasing the purified this compound.
-
Final Purification: Further purify the resulting this compound by recrystallization.
II. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample.[8][9] It is highly effective for the preparative separation of natural products.[8][9]
Application Note:
HSCCC is a powerful technique for obtaining highly pure this compound (>99%).[1][2][6] The selection of an appropriate two-phase solvent system is critical for successful separation.
Experimental Protocol:
-
Solvent System Preparation: Prepare the two-phase solvent system. A common system for this compound is n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v/v/v).[2][6] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
HSCCC Instrument Preparation:
-
Fill the multilayer coil column entirely with the stationary phase (the lower phase of the solvent system).
-
Set the revolution speed of the centrifuge (e.g., 700-800 rpm).[1]
-
-
Sample Loading: Dissolve the crude this compound extract in a suitable volume of the stationary phase and inject it into the column.
-
Elution: Pump the mobile phase (the upper phase of the solvent system) through the column at a constant flow rate (e.g., 1.5-2.5 mL/min).[1]
-
Fraction Collection: Collect the fractions of the eluent.
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
III. Macroporous Resin Chromatography
This technique utilizes the adsorptive and desorptive properties of macroporous resins to separate this compound from other compounds in a crude extract.[7][10][11]
Application Note:
Macroporous resin chromatography is a suitable initial purification step for enriching this compound from a crude extract.[7] The purity achieved is typically moderate (~65%), and a subsequent purification step like recrystallization is often necessary to obtain a high-purity product.[7]
Experimental Protocol:
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., based on polarity and pore size). Pre-treat the resin by washing sequentially with ethanol (B145695) and water to remove any impurities.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove water-soluble impurities like sugars and salts.
-
Elution: Elute the adsorbed compounds using a stepwise or gradient elution with increasing concentrations of ethanol in water. This compound is typically eluted with a higher concentration of ethanol (e.g., 95%).[7]
-
Fraction Collection and Analysis: Collect the eluted fractions and monitor the concentration of this compound using HPLC.
-
Post-treatment: Combine the fractions containing this compound, concentrate the solution, and further purify by recrystallization.
IV. Recrystallization
Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility.
Application Note:
This method is effective for purifying this compound, particularly after initial extraction or a primary chromatographic step. A purity of 98% can be achieved through repeated recrystallizations.[6][12] The choice of solvent is crucial for efficient purification.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water is a commonly used solvent.
-
Dissolution: Dissolve the impure this compound in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a low temperature.
-
Repeat (Optional): For higher purity, the recrystallization process can be repeated.[6][12]
This compound Signaling Pathway
This compound has been shown to exert its biological effects through the modulation of various signaling pathways. One such pathway involves the regulation of miR-34a, which in turn affects the SIRT1/mTOR signaling cascade.[3] This pathway is implicated in processes such as aging and autophagy.[3]
References
- 1. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization of dihydromyricetin from Ampelopsis grossedentata and its anti-oxidant activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tautobiotech.com [tautobiotech.com]
Application Notes & Protocols for LC-MS/MS Analysis of Ampelopsin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, a dihydroflavonol, is a potent bioactive compound found in various medicinal plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, have garnered significant interest within the scientific community. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |
| Precursor Ion (m/z) | 319.0 | [1] |
| Product Ion (m/z) | 193.0 | [1] |
| Collision Energy (eV) | 25 | [1] |
| Dwell Time (ms) | 300 | [2] |
Table 2: Chromatographic Conditions for this compound Separation
| Parameter | Condition | Reference |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) | [1] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile (B52724) | [1] |
| Gradient | Isocratic (e.g., 15:85, v/v, A:B) or Gradient | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Column Temperature | 35 °C | [1] |
| Injection Volume | 5 µL | [3] |
Table 3: Pharmacokinetic Parameters of this compound (Dihydromyricetin) in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) | Reference |
| Cmax (ng/mL) | 165.67 ± 16.35 | 21.63 ± 3.62 | [4] |
| Tmax (h) | - | 2.67 | [4] |
| t1/2 (h) | 2.05 ± 0.52 | 3.70 ± 0.99 | [4] |
| AUC(0-t) (ng·h/mL) | 410.73 ± 78.12 | 164.97 ± 41.76 | [4] |
| Absolute Bioavailability (%) | - | 4.02 | [4] |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) in methanol.
-
Working IS Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Plasma)
This protocol is adapted for the analysis of this compound in plasma samples, a common matrix for pharmacokinetic studies.
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the working IS solution to each plasma sample, except for the blank samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Method Setup: Set up the LC and MS parameters as detailed in Tables 1 and 2. The Multiple Reaction Monitoring (MRM) mode should be used for quantification.
-
Sequence Run: Create a sequence including blank samples, calibration standards, quality control (QC) samples, and the unknown samples.
-
Data Acquisition: Inject the samples and acquire the data.
Visualizations
Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in cellular processes like growth, proliferation, and apoptosis.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from sample collection to data analysis.
Logical Relationship of Method Validation
A robust LC-MS/MS method requires thorough validation to ensure reliable and reproducible results. The following diagram outlines the key parameters for method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Ampelopsin (Dihydromyricetin) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin, also known as Dihydromyricetin (DHM), is a naturally occurring flavanonol found in high concentrations in plants of the Ampelopsis genus, particularly in vine tea (Ampelopsis grossedentata).[1][2] It has demonstrated a wide array of promising pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][3] However, the therapeutic application of DHM is often limited by its suboptimal physicochemical properties, such as poor liposolubility, which can affect its bioavailability and efficacy.[1]
To address these limitations, the chemical synthesis of novel DHM derivatives is a key strategy. By modifying the core structure of DHM, it is possible to enhance its pharmacokinetic profile and potentiate its biological activity. Common synthetic approaches include etherification, acylation, or glycosylation of its hydroxyl groups. These modifications can lead to derivatives with improved cell membrane permeability and enhanced interactions with biological targets.[1][4]
These application notes provide detailed protocols for the synthesis of etherified DHM derivatives, their evaluation using a standard antioxidant assay, and an overview of the signaling pathways they modulate. It is important to note that the term "Ampelopsin G" is not a standard nomenclature found in the reviewed scientific literature; therefore, these notes will refer to the parent compound as Ampelopsin or Dihydromyricetin (DHM).
Data Presentation: Biological Activity of Dihydromyricetin Derivatives
The following tables summarize the in vitro biological activities of various synthesized DHM derivatives, providing a clear comparison of their efficacy.
Table 1: Inhibitory Activity of C7-OH Etherified Myricetin (B1677590) Derivatives against SARS-CoV-2 3CLpro. [5][6]
| Compound | R Group (at C7-OH of Myricetin) | IC₅₀ (µM) against 3CLpro |
| DHM | (Parent Compound) | > 50 |
| Myricetin | (Oxidized Parent) | 1.12 ± 0.08 |
| Derivative 3 | -(CH₂)₃COOCH₃ | 0.72 ± 0.04 |
| Derivative 4 | -(CH₂)₄COOCH₃ | 1.15 ± 0.06 |
| Derivative 5 | -(CH₂)₅COOCH₃ | 1.33 ± 0.07 |
| Derivative 6 | -(CH₂)₆COOCH₃ | 1.05 ± 0.05 |
| Derivative 7 | -(CH₂)₇COOCH₃ | 1.89 ± 0.09 |
| Derivative 8 | -(CH₂)₈COOCH₃ | 1.95 ± 0.10 |
| Derivative 9 | -(CH₂)₉COOCH₃ | 1.67 ± 0.08 |
| Derivative 10 | -(CH₂)₁₀COOCH₃ | 2.36 ± 0.11 |
| Ebselen | (Positive Control) | 0.67 ± 0.05 |
Note: The synthesis process for these derivatives involves a one-pot oxidation of DHM to Myricetin followed by etherification.[5]
Table 2: Antioxidant Activity of Acylated Dihydromyricetin Derivatives. [4][7]
| Compound | Acyl Chain Length | DPPH Scavenging IC₅₀ (mg/mL) | ABTS Scavenging IC₅₀ (mg/mL) | Cellular Antioxidant Activity EC₅₀ (µmol/L) |
| DHM | C0 | 0.021 ± 0.001 | 0.026 ± 0.001 | 226.26 |
| C2-DHM | C2 | 0.022 ± 0.001 | 0.027 ± 0.001 | 134.19 |
| C4-DHM | C4 | 0.023 ± 0.001 | 0.028 ± 0.001 | 63.85 |
| C6-DHM | C6 | 0.025 ± 0.001 | 0.030 ± 0.001 | 42.51 |
| C8-DHM | C8 | 0.028 ± 0.001 | 0.033 ± 0.001 | 35.14 |
| C12-DHM | C12 | 0.035 ± 0.002 | 0.041 ± 0.002 | 48.77 |
Experimental Protocols
Protocol 1: Synthesis of C7-OH Etherified Myricetin Derivatives
This protocol is adapted from a one-pot oxidation and etherification method to synthesize myricetin derivatives from DHM.[5]
Materials:
-
Dihydromyricetin (DHM)
-
Potassium carbonate (K₂CO₃)
-
Appropriate bromocarboxylate substituent (e.g., methyl 4-bromobutanoate)
-
Dimethylformamide (DMF)
-
10% aqueous acetic acid
-
Ethyl acetate (B1210297)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 10 mL round-bottom flask, add Dihydromyricetin (1.0 mmol), potassium carbonate (0.5 mmol), and the desired bromocarboxylate substituent (0.5 mmol).[5]
-
Add 2.0 mL of DMF to the flask.[5]
-
Stir the mixture and heat it to 60°C under reflux for 12 hours. The reaction involves the oxidation of DHM to myricetin and subsequent etherification at the C7-OH position.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[5]
-
Add 10% aqueous acetic acid to the flask to neutralize the mixture.[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 10 mL).[5]
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield the pure C7-OH etherified myricetin derivative.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for determining the antioxidant capacity of DHM derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
DHM derivative samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Adjust the concentration to obtain an absorbance of ~1.0 at 517 nm.
-
Store the solution in an amber bottle at 4°C. Prepare fresh daily.[8]
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of each DHM derivative and the positive control in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure (Microplate Method):
-
Add 100 µL of various concentrations of the sample solutions to the wells of a 96-well plate.[8]
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH working solution to all sample and control wells.
-
For the control wells (A_control), add 100 µL of DPPH and 100 µL of methanol.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [8]
-
Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Mandatory Visualizations
Signaling Pathways
Ampelopsin (DHM) and its derivatives exert their anti-inflammatory and other biological effects by modulating key cellular signaling pathways.
Caption: Key signaling pathways modulated by Ampelopsin (DHM) derivatives.
Experimental Workflows
Caption: General workflow for synthesis and evaluation of DHM derivatives.
Caption: Workflow for the synthesis of etherified DHM derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 4. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Application Notes and Protocols for In Vitro Assays of Ampelopsin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of in vitro assays to characterize the biological activities of Ampelopsin G, a natural flavonoid compound with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties.
Assessment of Cytotoxicity
A fundamental first step in the evaluation of any bioactive compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and appropriate concentration ranges for subsequent mechanistic studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., MCF-7, MDA-MB-231, HL60, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 to 100 µM. A vehicle control (medium with the same concentration of DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
-
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to collect the cell culture supernatant before proceeding with the MTT assay on the same plate to assess both viability and cytotoxicity.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate mix and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of stop solution (provided with the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
A positive control for maximum LDH release should be included by lysing a set of untreated cells with a lysis buffer.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Positive Control - Absorbance of Vehicle)] x 100
-
Quantitative Data Summary: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | MTT | 24 | ~50.61 | [1] |
| MDA-MB-231 (Breast Cancer) | MTT | 24 | ~41.07 | [1] |
| HL60 (Leukemia) | Proliferation Assay | 48 | Not specified, significant inhibition at 50-100 µM | [2][3] |
| K562 (Leukemia) | Proliferation Assay | 48 | Not specified, significant inhibition at 50-100 µM | [2][3] |
Evaluation of Anti-Inflammatory Activity
This compound has been shown to possess significant anti-inflammatory properties. The following assays can be used to quantify these effects in vitro.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS).
Protocol: Nitric Oxide Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Data Analysis: Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.
Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by immune cells.
Protocol: Cytokine ELISA
-
Cell Culture and Stimulation: Culture and treat cells (e.g., RAW 264.7 macrophages or BV2 microglia) as described in the Nitric Oxide Production Assay (steps 1-3).
-
Supernatant Collection: After the 24-hour stimulation period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.
-
This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Generate a standard curve using recombinant cytokines to determine the concentration of TNF-α and IL-6 in the samples.
-
Calculate the percentage reduction in cytokine production in this compound-treated cells compared to the LPS-only control.
-
Quantitative Data Summary: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Stimulant | Effect | Concentration | Reference |
| RAW 264.7 | NO Production | LPS | Significant inhibition | Dose-dependent | [4] |
| RAW 264.7 | TNF-α, IL-1β, IL-6 | LPS | Significant inhibition | Dose-dependent | [4] |
| BV2 Microglia | NO, PGE2 Production | LPS | Significant inhibition | Non-cytotoxic concentrations | [5] |
| BV2 Microglia | TNF-α, IL-1β, IL-6 | LPS | Significant inhibition | Non-cytotoxic concentrations | [5] |
Assessment of Antioxidant Activity
The antioxidant capacity of this compound can be determined using cell-free radical scavenging assays.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1 to 100 µg/mL) in methanol.
-
Add 100 µL of the DPPH solution to each well. A control well should contain methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
ABTS Radical Scavenging Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method to evaluate antioxidant activity, where the pre-formed ABTS radical cation is reduced by the antioxidant.
Protocol: ABTS Assay
-
ABTS Radical Cation Generation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
-
Working Solution Preparation: Dilute the ABTS radical solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 10 µL of various concentrations of this compound to 190 µL of the ABTS working solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Quantitative Data Summary: Antioxidant Activity of this compound
| Assay | IC50 | Reference |
| DPPH Radical Scavenging | 3.9 µg/mL | [6] |
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the observed biological activities, the effect of this compound on key signaling pathways can be investigated using techniques like Western blotting.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for Western blot analysis of signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.[4]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Studies have shown that this compound can modulate this pathway, although its effects may be cell-type specific.
References
- 1. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 2. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of Ampelopsis grossedentata Leaf Extract as an Anti-Inflammatory and Antioxidant Agent in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Ampelopsin G Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1][2] Emerging research has highlighted its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[2] These attributes make this compound a compound of significant interest for therapeutic development. This document provides detailed application notes and protocols for a range of cell-based assays to investigate the biological activity of this compound, with a focus on its anti-cancer and anti-inflammatory effects. The provided methodologies are intended to guide researchers in evaluating its mechanism of action, potency, and cellular effects.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound (Dihydromyricetin) in various contexts, providing a quantitative overview of its potency.
Table 1: IC50 Values of this compound (Dihydromyricetin) on Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| CYP3A4 | 14.75 | Non-competitive | 6.06 |
| CYP2E1 | 25.74 | Competitive | 9.24 |
| CYP2D6 | 22.69 | Competitive | 10.52 |
| Data sourced from in vitro studies using human liver microsomes.[3] |
Table 2: Effects of this compound on Apoptosis in Human Breast Cancer Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | 0 (Control) | Baseline |
| 20 | Increased | |
| 40 | Dose-dependently increased | |
| 60 | Dose-dependently increased | |
| 80 | Significantly increased | |
| MDA-MB-231 | 0 (Control) | Baseline |
| 20 | Increased | |
| 40 | Dose-dependently increased | |
| 60 | Dose-dependently increased | |
| 80 | Significantly increased | |
| MCF-10A (Normal) | 20-80 | Little impact on apoptosis |
| This compound dose-dependently increased the percentage of apoptotic cells in both MCF-7 and MDA-MB-231 breast cancer cells, while having minimal effect on non-cancerous MCF-10A cells.[4][5] |
Table 3: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Treatment (Concentration) | % of Cells in Sub-G1 Phase | % of Cells in S Phase |
| HL-60 | Control | Baseline | Baseline |
| This compound (50 µM, 24h) | Increased | Not specified | |
| This compound (100 µM, 24h) | Markedly Increased | Not specified | |
| K562 | Control | Baseline | Baseline |
| This compound (50 µM, 24h) | Not specified | Increased | |
| This compound (100 µM, 24h) | Not specified | Markedly Increased | |
| This compound was observed to induce sub-G1 phase arrest in HL-60 cells and S phase arrest in K562 cells.[6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling pathways implicated in cancer and inflammation.
-
mTOR Signaling Pathway: this compound has been identified as an effective inhibitor of the mTOR signaling pathway.[7][8] It can suppress the formation of both mTORC1 and mTORC2 complexes, leading to the deactivation of downstream targets involved in protein synthesis and cell proliferation.[7]
-
Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit the activation of Akt, contributing to its pro-apoptotic effects.[7]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. This compound can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
This compound (Dihydromyricetin)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HL-60, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.[6]
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.[11]
-
Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[11]
-
Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Western Blot Analysis for mTOR Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the mTOR signaling pathway following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-Akt, anti-phospho-Akt, anti-p70S6K, anti-phospho-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membranes, and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
NF-κB Reporter Assay (Luciferase Assay)
This protocol measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.[15]
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[16]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[17]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.[16]
Anti-Inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cells (or other immune cells)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[18]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[19]
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways.
References
- 1. (+)-Dihydromyricetin | C15H12O8 | CID 161557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 5. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ampelopsin suppresses breast carcinogenesis by inhibiting the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Ampelopsin G Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the therapeutic effects of Ampelopsin G (also known as Dihydromyricetin). The protocols detailed below are based on established in vivo studies and are intended to guide researchers in investigating the efficacy of this compound in preclinical settings for various pathological conditions, including cancer, metabolic disorders, and inflammation.
Introduction to this compound
This compound is a natural flavonoid compound found in plants such as Ampelopsis grossedentata (vine tea).[1][2] It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] Animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound before consideration for human clinical trials.
Animal Models for this compound Research
Several animal models have been employed to investigate the in vivo effects of this compound. The choice of model depends on the specific disease or biological process being studied.
Cancer Models
Xenograft models are commonly used to assess the anti-tumor effects of this compound. In these models, human cancer cells are implanted into immunodeficient mice.
-
Breast Cancer Xenograft Model: MDA-MB-231 human breast cancer cells are implanted subcutaneously into the right axilla of female immunodeficient BALB/c nude mice.[4]
-
Bladder Carcinoma Orthotopic Xenograft Model: Human bladder carcinoma cells are implanted into the bladder of nude mice to mimic the natural tumor environment.[5]
-
Chemically-Induced Carcinogenesis Model: 1-methyl-1-nitrosourea (MNU) is used to induce mammary carcinogenesis in rats, providing a model to study the chemopreventive effects of this compound.[4]
Metabolic Disorder Models
Animal models that mimic human metabolic diseases are valuable for studying the effects of this compound on conditions like obesity and non-alcoholic fatty liver disease (NAFLD).
-
High-Fat Diet (HFD)-Induced Obesity and NAFLD Model: Mice fed a high-fat diet develop obesity, dyslipidemia, and fatty liver, serving as a relevant model to test the anti-obesity and hepatoprotective effects of this compound.[6][7]
-
Alcohol-Induced Fatty Liver Disease (ALD) Model: Chronic alcohol administration to mice induces liver steatosis and injury, allowing for the investigation of this compound's protective effects against alcohol-related liver damage.[6][7]
-
Olive Oil-Loaded Mouse Model: This acute model is used to evaluate the effect of this compound on lipid absorption by measuring serum triglyceride levels after an oral gavage of olive oil.[7]
Inflammation and Neuroinflammation Models
-
Lipopolysaccharide (LPS)-Induced Inflammation Model: LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response in mice. This model is suitable for evaluating the anti-inflammatory properties of this compound.[8]
-
D-galactose (D-gal)-Induced Brain Aging Model: Chronic administration of D-galactose in rats induces oxidative stress and cognitive impairment, mimicking aspects of brain aging and neurodegenerative diseases.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound.
Table 1: Anti-Cancer Effects of this compound
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Athymic nude mice with MDA-MB-231 xenografts | Breast Cancer | 100 mg/kg/day | Oral gavage | 28 days | Significant suppression of tumor growth. | [4] |
| Rats with MNU-induced mammary tumors | Breast Cancer | 100 mg/kg/day | Oral gavage | Not specified | Effectively suppressed mammary carcinogenesis. | [4] |
Table 2: Effects of this compound on Metabolic Disorders
| Animal Model | Condition | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| High-Fat Diet-fed mice | Obesity, NAFLD | 250 and 500 mg/kg | Not specified | Not specified | Significantly suppressed increases in body weight, liver weight, and fat volumes. | [6] |
| Alcohol-induced fatty liver mouse model | ALD | Not specified | Not specified | Not specified | Reduced serum levels of ethanol, GOT, and GPT, and liver TG. | [6] |
| Olive oil-loaded mice | Lipid Absorption | Not specified | Not specified | Acute | Effectively suppressed lipid absorption. | [7] |
Table 3: Anti-Inflammatory and Neuroprotective Effects of this compound
| Animal Model | Condition | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| LPS-treated mice | Systemic Inflammation | Not specified | Not specified | Not specified | Suppressed levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased the anti-inflammatory cytokine IL-10. | [8] |
| D-gal-induced aging rats | Brain Aging | Not specified | Not specified | Not specified | Suppressed the expression of miR-34a, inhibited apoptosis, and rescued impaired autophagy in hippocampal neurons. | [2] |
Experimental Protocols
Protocol for Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound on human breast cancer cell growth.
Materials:
-
Female immunodeficient BALB/c nude mice (4-6 weeks old)
-
MDA-MB-231 human breast cancer cells
-
This compound (suspended in normal saline)
-
Vehicle control (normal saline)
-
Matrigel
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Culture MDA-MB-231 cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a density of 2 × 10^6 cells/ml.
-
Subcutaneously inject 0.1 ml of the cell suspension into the right axilla of each mouse.
-
Randomize the mice into two groups (n=6 per group): Vehicle control and this compound treatment.
-
72 hours after implantation, begin oral gavage administration of either vehicle or this compound (100 mg/kg/day).[4]
-
Measure tumor dimensions with calipers every 4 days.
-
Calculate tumor volume using the formula: Vt = (L × W^2)/2, where L is the length and W is the width of the tumor.[4]
-
Continue treatment for 28 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Protocol for High-Fat Diet-Induced Obesity Model
Objective: To assess the effect of this compound on weight gain and fat accumulation in a diet-induced obesity model.
Materials:
-
Male C57BL/6 mice
-
Standard chow diet
-
High-fat diet (HFD)
-
This compound
-
Vehicle control
-
Metabolic cages (optional)
-
Standard animal housing and care facilities
Procedure:
-
Acclimate mice to the facility for at least one week with free access to standard chow and water.
-
Divide mice into groups: Control (standard chow), HFD (high-fat diet + vehicle), and HFD + this compound (high-fat diet + this compound at 250 and 500 mg/kg).
-
Provide the respective diets to the mice for a period of several weeks (e.g., 8-12 weeks) to induce obesity.
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage).
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the treatment period, euthanize the mice.
-
Collect blood samples for analysis of serum lipids and other metabolic parameters.
-
Dissect and weigh the liver, epididymal fat, and perirenal fat.[6]
-
Tissues can be processed for histology (e.g., H&E staining of the liver) and molecular analysis.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.
-
mTOR Signaling Pathway: this compound can suppress the AKT-mTOR pathway, which is often hyperactivated in cancer.[9] This leads to reduced phosphorylation of downstream targets like p70S6K, ultimately inhibiting cancer cell proliferation.[9]
-
NF-κB Signaling Pathway: In inflammatory conditions, this compound can inhibit the activation of NF-κB by suppressing the phosphorylation of IKK and IκB.[10] This leads to a reduction in the production of pro-inflammatory mediators.
-
JAK/STAT Signaling Pathway: this compound has been reported to modulate the JAK/STAT signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.[11][12]
-
TRAIL/TRAIL-R Pathway: this compound can enhance apoptosis in cancer cells by upregulating the expression of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) and its death receptor DR5.[9]
Mandatory Visualizations
Signaling Pathways
Caption: this compound's modulation of cancer and inflammation signaling pathways.
Experimental Workflow
Caption: Workflow for a breast cancer xenograft study with this compound.
References
- 1. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 6. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models [mdpi.com]
- 8. Suppression of Inflammatory Responses by Dihydromyricetin, a Flavonoid from Ampelopsis grossedentata, via Inhibiting the Activation of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 10. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Ampelopsin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-oxidative, anti-cancer, and hepatoprotective effects.[2][3] Notably, emerging evidence highlights its potent anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics for inflammatory diseases.[4]
These application notes provide a comprehensive guide to the methods and protocols for assessing the anti-inflammatory effects of this compound. The focus is on in vitro models utilizing lipopolysaccharide (LPS)-stimulated macrophages, a standard and effective method for screening anti-inflammatory compounds.[5] The protocols detailed below cover the measurement of key inflammatory mediators and the analysis of crucial signaling pathways modulated by this compound, specifically the NF-κB and JAK/STAT pathways.[6][7]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[6] In LPS-stimulated microglia, this compound has been shown to suppress the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[8] It also markedly reduces the phosphorylation of JAK2 and STAT3.[6] Interestingly, studies indicate that this compound's anti-inflammatory action occurs without affecting the phosphorylation levels of mitogen-activated protein kinases (MAPKs) like p38 and JNK in certain models.[9]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on various inflammatory markers from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Cell Line | Inducing Agent | This compound Conc. | Target Mediator | Observed Effect | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | LPS (1 µg/mL) | 20, 40, 80 µM | Nitric Oxide (NO) | Dose-dependent inhibition | [10] |
| BV2 microglia | LPS (0.5 µg/mL) | 25, 50, 100 µM | Nitric Oxide (NO) | Significant, dose-dependent reduction | [6] |
| BV2 microglia | LPS (0.5 µg/mL) | 25, 50, 100 µM | Prostaglandin E2 (PGE2) | Significant, dose-dependent reduction |[6] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Inducing Agent | This compound Conc. | Target Cytokine | Observed Effect | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | LPS (1 µg/mL) | 20, 40, 80 µM | TNF-α | Dose-dependent inhibition | [10] |
| RAW 264.7 | LPS (1 µg/mL) | 20, 40, 80 µM | IL-1β | Dose-dependent inhibition | [10] |
| RAW 264.7 | LPS (1 µg/mL) | 20, 40, 80 µM | IL-6 | Dose-dependent inhibition | [10] |
| BV2 microglia | LPS (0.5 µg/mL) | 100 µM | TNF-α | Significant reduction in mRNA & protein | [8] |
| BV2 microglia | LPS (0.5 µg/mL) | 100 µM | IL-1β | Significant reduction in mRNA & protein | [8] |
| BV2 microglia | LPS (0.5 µg/mL) | 100 µM | IL-6 | Significant reduction in mRNA & protein |[8] |
Table 3: Effect of this compound on Inflammatory Gene Expression
| Cell Line | Inducing Agent | This compound Conc. | Target Gene | Observed Effect | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | LPS (1 µg/mL) | 20, 40, 80 µM | iNOS (protein) | Dose-dependent suppression | [10] |
| BV2 microglia | LPS (0.5 µg/mL) | 100 µM | iNOS (mRNA & protein) | Significant suppression | [6] |
| BV2 microglia | LPS (0.5 µg/mL) | 100 µM | COX-2 (mRNA & protein) | Significant suppression |[6] |
Experimental Workflow Overview
The general workflow for assessing the anti-inflammatory effects of this compound involves cell culture, stimulation with an inflammatory agent, treatment with the compound, and subsequent analysis of inflammatory markers at the protein and gene expression levels.
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
This protocol details the steps for inducing an inflammatory response in RAW 264.7 macrophage cells and treating them with this compound.
1.1. Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-well culture plates (6-well, 24-well, 96-well)
1.2. Cell Culture and Plating
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5]
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells into appropriate multi-well plates at a density that will achieve 80-90% confluency at the time of treatment.[11]
-
For ELISA/Griess Assay (96-well plate): Seed 1-2 x 10⁵ cells/well.[12]
-
For qPCR (6-well plate): Seed 1 x 10⁶ cells/well.
-
For Western Blot (6-well plate): Seed 1 x 10⁶ cells/well.
-
-
Allow cells to adhere and recover overnight before treatment.
1.3. Treatment Protocol
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).
-
Remove the overnight culture medium from the cells.
-
Add fresh medium containing the desired concentrations of this compound (or vehicle control - DMSO) to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.[13]
-
Following pre-incubation, add LPS directly to the medium to a final concentration of 100 ng/mL to 1 µg/mL to stimulate inflammation.[13][14]
-
Include the following controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells treated with vehicle (DMSO) and LPS.
-
-
Incubate the plates for the desired duration based on the endpoint being measured:
-
After incubation, proceed with sample collection as described in the subsequent protocols.
Protocol 2: Measurement of Inflammatory Mediators (NO, TNF-α, IL-6, IL-1β)
2.1. Nitric Oxide (NO) Measurement (Griess Assay)
-
After the 24-hour incubation period (from Protocol 1.3), carefully collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[17]
-
Incubate at room temperature for 10-15 minutes, protected from light.[14]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
2.2. Cytokine Measurement (ELISA)
-
After the 24-hour incubation period, collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells.[18]
-
Use the clarified supernatant for the ELISA. Samples can be used immediately or stored at -80°C.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions. A general sandwich ELISA protocol is as follows:[19][20] a. Add 100 µL of standards and samples to wells of the antibody-coated plate. Incubate for 2 hours at room temperature.[19] b. Aspirate and wash the wells 3-4 times with the provided Wash Buffer. c. Add 100 µL of the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.[19] d. Aspirate and wash the wells. e. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature. f. Aspirate and wash the wells. g. Add 100 µL of TMB substrate solution and incubate for 15-20 minutes at room temperature in the dark.[18] h. Add 50 µL of Stop Solution to each well. i. Immediately read the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Quantification of Gene Expression by RT-qPCR
This protocol is for measuring the mRNA levels of inflammatory genes iNOS and COX-2.
3.1. RNA Extraction and cDNA Synthesis
-
After the appropriate incubation period (e.g., 8 hours), remove the culture medium from the 6-well plate and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of a suitable lysis reagent (e.g., TRIzol).[11]
-
Isolate total RNA according to the manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.[21]
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).[11]
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers, following the manufacturer's protocol.[22]
3.2. Real-Time Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:[11]
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water
-
-
Use validated primers for murine iNOS, COX-2, and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:[21]
-
Initial Denaturation: 95°C for 2-5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
-
Melt Curve Analysis: Perform at the end of the run to confirm product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the target gene Ct values to the housekeeping gene Ct value (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the LPS-only control.[15]
-
Protocol 4: Analysis of Signaling Proteins by Western Blot
This protocol is for detecting the phosphorylation of p65 (a marker of NF-κB activation) and the degradation of IκBα.
4.1. Protein Extraction
-
After the appropriate short-term incubation (e.g., 30 minutes), remove the culture medium and wash cells with ice-cold PBS.
-
Lyse the cells on ice using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.
4.2. SDS-PAGE and Immunoblotting
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by molecular weight on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[23]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature (typically 1:2000-1:5000 dilution in 5% milk/TBST).[23]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) detection reagent and capture the signal using a digital imaging system or X-ray film.[16]
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and normalize all signals to the loading control (β-actin) to determine the relative protein expression.[26]
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Suppression of Inflammatory Responses by Dihydromyricetin, a Flavonoid from Ampelopsis grossedentata, via Inhibiting the Activation of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 18. mpbio.com [mpbio.com]
- 19. mabtech.com [mabtech.com]
- 20. betalifesci.com [betalifesci.com]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. benchchem.com [benchchem.com]
- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 24. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 25. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ampelopsin G Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin, is a natural flavonoid compound found in high concentrations in plants of the Ampelopsis genus. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. A key aspect of its mechanism of action involves the inhibition of various enzymes, making it a promising candidate for drug development. These application notes provide a comprehensive overview of the techniques used to study the enzyme inhibitory effects of this compound, complete with detailed experimental protocols and visual guides to relevant signaling pathways.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on several key enzymes. This information is crucial for comparing its potency and selectivity.
| Enzyme Target | IC50 Value | Experimental Conditions | Source |
| Pancreatic Lipase (B570770) | 244.96 ± 4.24 µg/mL | In vitro assay using porcine pancreatic lipase. | [1] |
| α-Glucosidase | 262.50 µM | In vitro assay using α-glucosidase from Saccharomyces cerevisiae. | [2] |
| Xanthine (B1682287) Oxidase | Not available | While studies indicate inhibitory activity, a specific IC50 value for this compound is not readily available in the reviewed literature. | |
| Cytochrome P450 3A4 (CYP3A4) | 14.75 µM | In vitro assay using human liver microsomes. | |
| Cytochrome P450 2E1 (CYP2E1) | 25.74 µM | In vitro assay using human liver microsomes. | |
| Cytochrome P450 2D6 (CYP2D6) | 22.69 µM | In vitro assay using human liver microsomes. |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the specific laboratory conditions and instrumentation.
Pancreatic Lipase Inhibition Assay
Principle: This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a substrate, such as p-nitrophenyl butyrate (B1204436) (p-NPB), which releases a colored product, p-nitrophenol. The increase in absorbance at a specific wavelength is proportional to the enzyme activity. The presence of an inhibitor like this compound will reduce the rate of this color change.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound (test compound)
-
Orlistat (positive control)
-
p-Nitrophenyl Butyrate (p-NPB) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of Orlistat in DMSO for the positive control.
-
Prepare the p-NPB substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Tris-HCl buffer.
-
Control wells: Add PPL solution and Tris-HCl buffer with DMSO (at the same final concentration as the test compound wells).
-
Test wells: Add PPL solution and the desired concentrations of this compound.
-
Positive control wells: Add PPL solution and Orlistat.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the p-NPB substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Workflow for the Pancreatic Lipase Inhibition Assay.
α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically. A decrease in the rate of p-nitrophenol formation indicates enzyme inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound (test compound)
-
Acarbose (positive control)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and dilute with buffer.
-
Prepare a stock solution of Acarbose in buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the α-glucosidase solution to all wells except the blank.
-
Add the this compound dilutions to the test wells and Acarbose to the positive control wells. Add buffer with DMSO to the control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add the pNPG substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination:
-
Add sodium carbonate solution to each well to stop the reaction.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Workflow for the α-Glucosidase Inhibition Assay.
Xanthine Oxidase Inhibition Assay
Principle: This assay measures the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 295 nm. A reduction in the rate of uric acid formation in the presence of this compound indicates inhibition.
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
This compound (test compound)
-
Allopurinol (positive control)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of XO in cold phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the buffer.
-
Prepare a stock solution of Allopurinol in DMSO.
-
Prepare the xanthine substrate solution in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to the blank wells.
-
Add buffer with DMSO to the control wells.
-
Add the this compound dilutions to the test wells.
-
Add the Allopurinol dilutions to the positive control wells.
-
Add the XO solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the xanthine substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and metabolism. Understanding these interactions is crucial for elucidating its therapeutic potential.
JNK Signaling Pathway
This compound can induce the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical regulator of apoptosis and autophagy.
This compound-mediated activation of the JNK pathway.
SIRT1/mTOR Signaling Pathway
This compound has been shown to regulate the SIRT1/mTOR pathway, which is involved in cellular metabolism, stress resistance, and aging. It achieves this by down-regulating the expression of microRNA-34a (miR-34a), which in turn leads to the upregulation of Sirtuin 1 (SIRT1) and the downregulation of the mammalian target of rapamycin (B549165) (mTOR).
Regulation of the SIRT1/mTOR pathway by this compound.
STAT1/RIG-I Signaling Pathway
This compound can activate the STAT1 (Signal Transducer and Activator of Transcription 1) signaling pathway. Activated STAT1 can then promote the expression of RIG-I (Retinoic acid-inducible gene I), a key sensor in the innate immune system that detects viral RNA and triggers an antiviral response.
This compound's role in the STAT1/RIG-I signaling pathway.
References
Application Notes and Protocols for the Formulation of Ampelopsin G for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound with a wide range of demonstrated pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor aqueous solubility, low membrane permeability, and chemical instability, which collectively result in low oral bioavailability.[1][3][4] This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its bioavailability for in vivo studies. The focus is on two effective formulation strategies: self-assembled micelles and self-emulsifying drug delivery systems (SEDDS).
Challenges in the In Vivo Delivery of this compound
The primary obstacle for the in vivo efficacy of orally administered this compound is its low bioavailability, which has been reported to be as low as 4.02% in rats.[4][5] The key contributing factors are:
-
Poor Water Solubility: this compound has a very low solubility in water (approximately 0.2 mg/mL at 25°C), which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[4]
-
Low Permeability: The inherent chemical structure of this compound results in poor permeation across the intestinal epithelium.[3][6]
-
First-Pass Metabolism: Evidence suggests that this compound undergoes significant metabolism in the gut and liver before reaching systemic circulation, further reducing its bioavailability.[6]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for P-gp, an efflux transporter that actively pumps the compound out of intestinal cells back into the lumen.[6]
To overcome these challenges, advanced formulation strategies are necessary to improve the solubility, dissolution rate, and absorption of this compound.
Formulation Strategies to Enhance Bioavailability
Several nanoformulation approaches have been successfully employed to improve the oral bioavailability of this compound. These strategies aim to increase the solubility and enhance the absorption of the drug.
Self-Assembled Micelles
Self-assembled micelles are nanosized colloidal carriers with a core-shell structure. For poorly soluble drugs like this compound, the hydrophobic core can encapsulate the drug, while the hydrophilic shell improves solubility and stability in the aqueous environment of the gastrointestinal tract.
One effective approach involves the use of Solutol® HS15, a non-ionic surfactant, to form this compound-loaded micelles (DMY-Ms).[3][6] This formulation has been shown to significantly increase the aqueous solubility of this compound by more than 25-fold and enhance its oral bioavailability by 205% compared to the pure drug.[3][6]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8][9] This spontaneous formation of nanoemulsions provides a large interfacial area for drug absorption. For this compound, a SEDDS formulation was developed that increased the area under the concentration-time curve (AUC) by 4.13-fold compared to a suspension of the drug.[9]
Quantitative Data on this compound Formulations
The following tables summarize the key quantitative data from studies on this compound formulations.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Key Excipients | Particle Size (nm) | Solubility Enhancement | Reference |
| Self-Assembled Micelles | Solutol® HS15 | 13.97 ± 0.82 | > 25-fold | [3][6] |
| SEDDS | Not specified | Not specified | Not specified | [9] |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Medium Chain Triglyceride (Oil), Cremophor-RH40 (Surfactant), Glycerol (Co-surfactant) | 56.54 ± 0.36 | Not specified | [10] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Animal Models
| Formulation | Animal Model | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound (Suspension) | Rat | Oral | 21.63 ± 3.62 | 2.67 | 164.97 ± 41.76 | 4.02 (Absolute) | [5] |
| Self-Assembled Micelles | Mouse | Oral | - | - | - | 205 | [3][6] |
| SEDDS | Mouse | Oral | - | - | 4.13-fold increase vs. suspension | - | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Assembled Micelles
This protocol is based on the thin-film hydration method.[3][6]
Materials:
-
This compound (Dihydromyricetin)
-
Solutol® HS15
-
Methanol (B129727) or another suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh this compound and Solutol® HS15 (a common starting ratio is 1:10 w/w, but this should be optimized) and dissolve them in a minimal amount of methanol in a round-bottom flask.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Vacuum Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add pre-warmed PBS (pH 7.4) to the flask. The volume will depend on the desired final concentration of this compound.
-
Micelle Formation: Hydrate the film by rotating the flask in a water bath at a temperature above the glass transition temperature of the polymer (e.g., 60°C) for 30-60 minutes. The solution should become clear, indicating the formation of micelles.
-
Sonication: To ensure complete hydration and formation of homogenous micelles, sonicate the solution in a bath sonicator for 5-10 minutes.
-
Sterilization: Filter the resulting micellar solution through a 0.22 µm syringe filter for sterilization and to remove any larger aggregates.
-
Characterization: Characterize the prepared micelles for particle size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a liquid SEDDS formulation.[7][9]
Materials:
-
This compound
-
Oil (e.g., Capmul MCM, Medium Chain Triglycerides)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Component Selection: The selection of oil, surfactant, and co-surfactant is critical and should be based on the solubility of this compound in these excipients.
-
Formulation Development: Prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is to vary the surfactant/co-surfactant ratio (Km) from 1:1 to 4:1 and the oil to surfactant/co-surfactant mixture ratio from 1:9 to 9:1.
-
Preparation:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant.
-
Mix the components using a vortex mixer or magnetic stirrer until a homogenous mixture is formed.
-
Add the accurately weighed this compound to the mixture and stir until it is completely dissolved. Gentle heating (e.g., 40°C) may be applied to facilitate dissolution.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the prepared SEDDS formulation (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) with gentle stirring.
-
Observe the formation of the nanoemulsion. A transparent or slightly bluish-white emulsion indicates the formation of a nanoemulsion with a small droplet size.
-
-
Optimization: The formulation should be optimized based on the clarity of the resulting emulsion, particle size, and stability.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study in mice to evaluate the oral bioavailability of a formulated this compound.
Materials and Animals:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
This compound formulation (e.g., micellar solution or SEDDS)
-
Control formulation (e.g., this compound suspended in 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (HPLC or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (10-12 hours) before drug administration, with free access to water.
-
Dosing:
-
Divide the mice into groups (e.g., control group and formulation group), with at least 5 mice per group.
-
Administer the this compound formulation or control suspension orally via gavage at a predetermined dose (e.g., 50 mg/kg). The volume administered should be based on the individual mouse's body weight (typically 10 mL/kg).[4]
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[6]
-
Blood can be collected via the submandibular vein or saphenous vein for serial sampling. A terminal blood sample can be collected via cardiac puncture under anesthesia.
-
Place the blood samples into anticoagulant-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
-
Calculate the relative bioavailability of the formulated this compound compared to the control.
-
Protocol 4: Quantification of this compound in Plasma by HPLC
This protocol provides a general method for the quantification of this compound in plasma.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (or methanol) containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Formulation and In Vivo Study
Caption: Workflow for this compound formulation and in vivo pharmacokinetic study.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
References
- 1. instechlabs.com [instechlabs.com]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Preparation of Dihydromyricetin-Loaded Self-Emulsifying Drug Delivery System and Its Anti-Alcoholism Effect | Semantic Scholar [semanticscholar.org]
- 8. Solid Self-Emulsifying Delivery System (S-SEDS) of Dihydromyricetin: A New Way for Preparing Functional Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Dihydromyricetin-Loaded Self-Emulsifying Drug Delivery System and Its Anti-Alcoholism Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination and pharmacokinetic studies of dihydromyricetin and myricetin in rat plasma by HPLC-DAD after oral administration of Ampelopsis grossedentata decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ampelopsin G Extraction: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ampelopsin G (Dihydromyricetin, DHM) extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound is a flavanonol found in several plant species, notably in Ampelopsis grossedentata (vine tea).[1] Common extraction methods range from traditional solvent extraction to more advanced techniques. These include:
-
Conventional Solvent Extraction: This involves soaking the plant material in a solvent, often with heating (reflux) or agitation.[2][3]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[4][5][6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[5]
-
Chelating Extraction Method: A newer method that involves the use of metal ions (e.g., Zn²⁺) to form a complex with this compound, which can improve yield and reduce oxidation.[3][7]
Q2: Which solvent is best for this compound extraction?
A2: The choice of solvent is critical for maximizing yield and purity. This compound is soluble in polar organic solvents but has low solubility in cold water.[3][8] Ethanol (B145695) and methanol (B129727), particularly in aqueous solutions, are commonly used. An 80.87% methanol solution has been identified as optimal in one study, while 90% ethanol has also been reported to be effective.[2][4] The optimal solvent choice often depends on the specific extraction method and the desired purity of the final product.
Q3: How can I improve the solubility of my extracted this compound?
A3: this compound's low water solubility can be a challenge.[8] Several methods can be employed to improve its solubility:
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyethylene (B3416737) glycol 6000 (PEG 6000) or polyvinylpyrrolidone (B124986) K-30 (PVP K30) can enhance solubility.[9]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (B164692) (BCD) and hydroxypropyl-beta-cyclodextrin (HPBCD), has been shown to significantly increase the aqueous solubility of this compound.[8][9] HPBCD, in particular, has demonstrated high complexation efficiency.[8]
-
Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds like sugars and amino acids that can act as effective solvents for poorly water-soluble compounds like this compound.[6][10]
Q4: What are the key parameters to optimize for improving extraction yield?
A4: Optimizing extraction parameters is crucial for maximizing the yield of this compound.[11] Key parameters to consider include:
-
Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency.[4]
-
Temperature: Higher temperatures generally increase extraction yield, but excessive heat can lead to degradation. A temperature of 90°C has been found to be effective in some methods.[3]
-
Extraction Time: The duration of the extraction process should be sufficient to allow for maximum recovery without causing degradation of the target compound.[3][4]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[4]
-
pH: The pH of the extraction medium can influence the stability and recovery of this compound, with acidic conditions (pH 2) being favorable in the chelating extraction method.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Extraction Method: The chosen method may not be efficient for the plant material. 2. Incorrect Solvent or Concentration: The solvent may not be optimal for solubilizing this compound.[4] 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the compound fully.[3] 4. Poor Quality of Plant Material: The concentration of this compound can vary in the raw material.[5] 5. Degradation During Extraction: this compound can be sensitive to heat and oxidation.[3] | 1. Method Optimization: Consider switching to a more advanced method like UAE or MAE, or try the chelating extraction method.[3][5] 2. Solvent Screening: Test different solvents (e.g., ethanol, methanol) and their aqueous concentrations to find the optimal system.[4] 3. Parameter Optimization: Systematically optimize temperature, time, and solid-to-liquid ratio.[3][4] 4. Material Sourcing and Storage: Use high-quality, properly stored plant material. Flash-freezing and storage at -80°C can help preserve the integrity of the sample.[12] 5. Protective Measures: For methods sensitive to oxidation, consider using the chelating extraction method which has been shown to protect this compound from degradation.[3] |
| Impure Final Product | 1. Co-extraction of Other Compounds: The solvent may also be extracting other flavonoids, pigments, and lipids.[5] 2. Insufficient Purification: A single extraction step is often not enough to achieve high purity.[5] 3. Inappropriate Purification Technique: The chosen purification method may not be effective for removing specific impurities. | 1. Selective Solvent System: Optimize the solvent system to maximize this compound solubility while minimizing the solubility of impurities.[5] 2. Multi-step Purification: Employ additional purification steps after the initial extraction. 3. Advanced Purification: Utilize techniques like recrystallization, which has been shown to achieve purities of up to 98%, or high-speed counter-current chromatography (HSCCC) for high-purity separation.[13][14][15] |
| Difficulty in Analyzing this compound Content | 1. Inadequate Analytical Method: The method used for quantification may lack the necessary sensitivity or resolution. 2. Improper Sample Preparation: The sample may not be properly prepared for analysis. 3. Lack of a Validated Method: The analytical method may not be validated for accuracy, precision, and linearity.[16] | 1. Use of HPLC-DAD: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a reliable and widely used method for the simultaneous determination of this compound and other compounds.[17] 2. Standardized Sample Preparation: Follow a consistent and validated protocol for sample preparation. 3. Method Validation: Validate the analytical method according to established guidelines to ensure reliable and reproducible results.[16][18] |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Yield (%) | Reference |
| Reflux Extraction | 90% Ethanol | Reflux | 4 x 1.5 h | - | High | [2] |
| Ultrasound-Assisted Extraction (UAE) | 80.87% Methanol | - | 31.98 min | 1:41.64 | High | [4] |
| Chelating Extraction | Water with ZnSO₄ | 90 | 2 h | 1:20 | 11.3 | [3] |
| Batch Extraction | Water | 90 | 2 h | 1:20 | 7.2 | [3] |
| Ultrasound-Assisted NADES Extraction | Choline chloride and glucose (4:1) with 20% water | - | 6.5 min | 1:30 | 83.93 (flavonoid yield) | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on published literature and should be optimized for your specific experimental setup.[4]
-
Preparation of Plant Material: Grind dried Ampelopsis grossedentata leaves into a fine powder.
-
Solvent Preparation: Prepare an 80.87% (v/v) aqueous methanol solution.
-
Extraction:
-
Weigh a specific amount of the powdered plant material.
-
Add the 80.87% methanol solvent at a liquid-to-solid ratio of 41.64:1 (mL/g).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction for 31.98 minutes at a suitable ultrasonic power.
-
-
Filtration: Separate the extract from the solid residue by filtration.
-
Repeat Extraction (Optional): The solid residue can be re-extracted with fresh solvent to maximize yield.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: Proceed with purification of the crude extract using methods such as recrystallization or chromatography.
Protocol 2: Chelating Extraction of this compound
This protocol is based on a novel method that has been shown to improve yield and stability.[3]
-
Preparation of Plant Material: Grind dried Ampelopsis grossedentata leaves into a fine powder.
-
Chelation Mixture:
-
In a round-bottom flask, combine 20 g of the powdered plant material with 400 mL of deionized water (1:20 solid-liquid ratio).
-
Add ZnSO₄ to the mixture.
-
-
pH Adjustment: Adjust the pH of the mixture to 2 using HCl.
-
Extraction: Heat the mixture in a 90°C water bath for 2 hours with constant stirring.
-
Filtration 1: Filter the hot mixture and collect the filtrate.
-
Precipitation: Adjust the pH of the filtrate to 5 with NaOH to precipitate the this compound-Zn complex. Stir for 5 minutes and then filter, retaining the precipitate.
-
Zinc Removal: Resuspend the precipitate in a 0.2 mol/L EDTA-2Na solution and stir for 30 minutes to chelate the Zn²⁺ and release the this compound into the solution.
-
Filtration 2: Filter the mixture to remove any insoluble material. The resulting filtrate contains the purified this compound.
-
Further Processing: The filtrate can be concentrated or further purified as needed.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This is a general HPLC method for the quantification of this compound.[17]
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.1% phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 292 nm.
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Dissolve a known amount of the extract in the same solvent and filter through a 0.45 µm syringe filter.
-
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using the standard solutions and determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Purification
References
- 1. Ampelopsin - Wikipedia [en.wikipedia.org]
- 2. [Optimizing the extracting technique of ampelopsin from Ampelopsis cantoniensis Planch by a uniform design method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Ultrasonic-Assisted Extraction of Bioactive Flavonoids from Ampelopsis grossedentata and Subsequent Separation and Purification of Two Flavonoid Aglycones by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. roquette.com [roquette.com]
- 9. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recrystallization of dihydromyricetin from Ampelopsis grossedentata and its anti-oxidant activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Technical Support Center: Enhancing the Purity of Ampelopsin G Isolates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ampelopsin G (also known as Dihydromyricetin). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this promising flavonoid.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during your experiments.
Low Purity After Initial Extraction
Q1: My initial this compound extract has low purity. What are the likely causes and how can I improve it?
A1: Low purity in crude extracts is common and can be attributed to several factors. Co-extraction of other plant constituents like pigments (chlorophylls, carotenoids), other flavonoids (e.g., myricetin), tannins, and sugars is a primary reason. Additionally, this compound is susceptible to oxidation, which can lead to the formation of impurities.[1]
Troubleshooting Steps:
-
Optimize Extraction Parameters: The choice of solvent, temperature, and pH during extraction significantly impacts the purity of the crude extract.
-
Solvent Selection: Ethanol (B145695) is a commonly used solvent for flavonoid extraction. An optimized ethanol concentration, often in a mixture with water, can enhance the selective extraction of this compound.[2][3]
-
Temperature Control: While higher temperatures can increase extraction efficiency, they can also promote the degradation of thermolabile compounds like this compound and increase the extraction of undesirable impurities.[2][4]
-
pH Adjustment: Acidic conditions (pH 2-4) can improve the stability and recovery of some flavonoids during extraction.[5][6][7][8][9][10]
-
-
Pre-Purification Steps:
-
Pigment Removal: For extracts rich in chlorophyll, a pre-extraction with a non-polar solvent like n-hexane can be effective. Alternatively, adsorbents such as activated charcoal can be used, but care must be taken to avoid loss of the target compound.
-
Chelation Extraction: A novel approach involves using zinc ions to form a complex with this compound, which protects it from oxidation during extraction and can significantly improve both yield and purity.[4][11][12]
-
Challenges in Recrystallization
Q2: I'm having trouble purifying this compound by recrystallization. What are the critical factors to consider?
A2: Recrystallization is a powerful technique for purifying solid compounds, but its success depends on several factors, including solvent choice, cooling rate, and the presence of impurities that can inhibit crystal formation.
Troubleshooting Steps:
-
Solvent Selection is Crucial: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[13]
-
Control the Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[16]
-
Address Impurity Interference: If crystallization does not occur or is very slow, it may be due to the presence of impurities that inhibit nucleation. In such cases, further pre-purification of the extract using techniques like column chromatography may be necessary before attempting recrystallization.
Issues with Chromatographic Purification
Q3: I am using HPLC for purification, but I'm observing peak tailing and poor resolution. How can I troubleshoot this?
A3: High-Performance Liquid Chromatography (HPLC) is a common method for purifying this compound. Peak tailing and poor resolution can be caused by a variety of factors related to the column, mobile phase, or the sample itself.
Troubleshooting Steps:
-
Column Selection and Condition:
-
Column Type: C18 columns are widely used for the separation of flavonoids like this compound.[17] The choice of column dimensions (length and diameter) and particle size will affect resolution and back-pressure.[18]
-
Column Degradation: Peak tailing can occur if the column's stationary phase is degraded or if the inlet frit is blocked. Reversing and flushing the column or replacing it may be necessary.[16]
-
-
Mobile Phase Optimization:
-
pH Control: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Buffering the mobile phase can help maintain a stable pH and reduce peak tailing.[12]
-
Solvent Strength: The composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) to water) should be optimized to achieve good separation of this compound from its impurities.
-
-
Sample Preparation:
-
Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion.[3]
-
Sample Overload: Injecting too much sample can overload the column, resulting in broadened and tailing peaks. Try diluting the sample.[12]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities found in this compound isolates?
A4: The most common impurities are structurally related flavonoids, particularly myricetin (B1677590), which is the oxidized form of this compound. Other flavonoids present in the plant source can also be co-extracted. Pigments like chlorophylls (B1240455) and carotenoids are also common in initial extracts.
Q5: How can I effectively remove myricetin from my this compound sample?
A5: Separating myricetin from this compound can be challenging due to their structural similarity.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique has been shown to be effective in separating dihydromyricetin (B1665482) and myricetin with high purity. One study reported achieving over 99% purity for both compounds using a solvent system of mineral ether/ethyl acetate/methanol/water/trichloroacetic acid.[19]
-
Molecularly Imprinted Polymers (MIPs): A study demonstrated the use of MIPs for the selective adsorption and purification of myricetin from a mixture containing dihydromyricetin.[20]
Q6: What is the stability of this compound under different conditions?
A6: this compound is a polyhydroxy compound and is susceptible to oxidation, especially under alkaline conditions, which can lead to the formation of quinone impurities.[4][11] It is also sensitive to high temperatures. Therefore, it is recommended to perform extraction and purification under mild temperature and slightly acidic to neutral pH conditions to minimize degradation.
Q7: What are the key considerations when scaling up the purification of this compound?
A7: Scaling up purification from the lab bench to a larger scale presents several challenges:
-
Maintaining Resolution: When scaling up chromatography, increasing the column diameter while maintaining the bed height and linear flow rate is crucial to preserve resolution.
-
Equipment Limitations: Larger columns may have different pressure tolerances, and the packing of large-scale columns can be more challenging.
-
Cost of Materials: The cost of large volumes of high-purity solvents and chromatography resins can be a significant factor.
-
Processing Time: Longer processing times at a larger scale can increase the risk of product degradation.
Data Presentation
Table 1: Comparison of Extraction Methods for Dihydromyricetin (DMY) from Ampelopsis grossedentata
| Extraction Method | Key Parameters | Average Yield (%) | Average Purity (%) | Source |
| Batch Extraction | 8 recrystallization steps from hot water | - | 98 | [11][14] |
| Chelation Extraction | 2 h extraction time, pH 2, 90°C | 12.2 | 94.3 | [4][11][12] |
Table 2: High-Speed Countercurrent Chromatography (HSCCC) for Dihydromyricetin and Myricetin Purification
| Compound | Solvent System | Purity Achieved | Separation Rate | Source |
| Dihydromyricetin | mineral ether/ethyl acetate/methanol/water/ trichloroacetic acid (1:3:3:2:0.05, v/v) | >99% | 85.5% | [19] |
| Myricetin | mineral ether/ethyl acetate/methanol/water/ trichloroacetic acid (1:3:3:2:0.05, v/v) | >99% | 87.6% | [19] |
Experimental Protocols
Protocol 1: Chelation-Based Extraction and Purification of this compound
This protocol is based on a novel method that has been shown to improve both the yield and purity of this compound by protecting it from oxidation.[4][11][12]
Materials:
-
Dried and powdered Ampelopsis grossedentata leaves
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Hydrochloric acid (HCl), 2 mol/L
-
Ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA-2Na)
-
Deionized water
Procedure:
-
Extraction:
-
Disperse the powdered plant material in deionized water.
-
Heat the suspension to 90°C.
-
Adjust the pH to 2 using 2 mol/L HCl.
-
Maintain the extraction at 90°C for 2 hours with stirring.
-
-
Chelation and Precipitation:
-
Filter the hot extract to remove solid plant material.
-
To the hot filtrate, add ZnSO₄·7H₂O powder and adjust the pH to 5 with 2 mol/L HCl to precipitate the DMY-Zn complex.
-
-
Purification:
-
Collect the yellowish-brown precipitate by hot filtration and wash thoroughly with hot deionized water.
-
Resuspend the precipitate in hot deionized water and add EDTA-2Na to decouple the zinc ions from this compound. Repeat this step 2-3 times.
-
After the final wash, collect the white, needle-like crystals of this compound by filtration.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the obtained this compound crystals in boiling water.
-
Allow the solution to cool slowly at room temperature to form pure, white, needle-like single crystals.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general guideline for the analysis of this compound purity.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Deionized water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).
-
Prepare the this compound isolate sample by dissolving it in the same solvent.
-
Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1 mL/min.
-
Set the UV detection wavelength to 292 nm.
-
Run a gradient elution program to separate this compound from its impurities.
-
-
Data Analysis:
-
Identify the this compound peak by comparing the retention time with the standard.
-
Calculate the purity of the isolate by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General workflow for enhancing the purity of this compound isolates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
- 14. Recrystallization of dihydromyricetin from Ampelopsis grossedentata and its anti-oxidant activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Efficient conversion of myricetin from Ampelopsis grossedentata extracts and its purification by MIP-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with Ampelopsin G in solution
Welcome to the Technical Support Center for Ampelopsin G (also known as Dihydromyricetin (B1665482) or DHM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the success of your experiments.
Troubleshooting Guide: this compound Precipitation in Solution
Precipitation of this compound in experimental solutions is a common issue that can significantly impact the accuracy and reproducibility of results. This guide provides a systematic approach to identifying and resolving these precipitation problems.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound has low solubility in water at room temperature (approximately 0.2 mg/mL at 25°C), which can lead to precipitation, especially when diluting a concentrated stock into an aqueous buffer or cell culture medium. | - Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol (B145695). - Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1% v/v). - Perform the final dilution step directly into pre-warmed (37°C) buffer or media with gentle but thorough mixing. |
| Improper Stock Solution Handling | The compound may have precipitated out of the stock solution due to incorrect storage or the concentration being too high for the solvent to maintain solubility over time. | - Visually inspect the stock solution for any precipitate before each use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve. - Prepare fresh stock solutions regularly. - Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue. |
| Suboptimal Dilution Method | Rapidly adding a concentrated organic stock solution to an aqueous medium can cause localized high concentrations of this compound, leading to immediate precipitation (a phenomenon known as "crashing out"). | - Employ a serial dilution method. - Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Interaction with Media Components | This compound can interact with salts, amino acids, or other components in complex media like DMEM, forming insoluble complexes or degradation products.[1] | - If possible, test different basal media formulations. - For in vitro studies, consider adding a stabilizing agent like Vitamin C to the media, which has been shown to improve the stability of this compound in DMEM.[2] |
| pH of the Solution | This compound is most stable in acidic conditions (pH 1.2-4.6) and is unstable in neutral to basic solutions (pH > 6.0), which can lead to degradation and precipitation.[3][4] | - Ensure the pH of your final solution is within the stable range for this compound, if compatible with your experimental system. - Be aware that the pH of cell culture media in an incubator can change over time. |
| Temperature Fluctuations | Repeatedly moving solutions from the incubator to the bench can cause temperature cycling, which may affect the solubility of this compound. | - Minimize the time that solutions containing this compound are outside of a controlled temperature environment. - When preparing solutions, always use pre-warmed media and buffers. |
Frequently Asked Questions (FAQs) about this compound Stability
Q1: What is the best solvent to use for preparing this compound stock solutions?
A1: For most in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] Ethanol is also a suitable solvent.[5] For animal studies, this compound can be suspended in a 5% gum Arabic solution.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
Q3: this compound seems to be unstable in my cell culture medium (DMEM). Why is this happening and what can I do?
A3: this compound is known to be highly unstable in DMEM at 37°C.[2] It can degrade into dimers, oxidized products, and even react with amino acids in the medium to form nitrogenous derivatives.[1][2] This degradation can lead to a loss of the compound's activity and the formation of precipitates. To mitigate this, you can:
-
Add a stabilizing agent: The addition of an antioxidant like Vitamin C has been shown to increase the stability of this compound in DMEM.[2]
-
Reduce incubation time: If possible, shorten the exposure time of your cells to this compound.
-
Prepare fresh solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before use.
Q4: At what pH is this compound most stable?
A4: this compound exhibits its highest stability in weak acidic solutions, with a pH range of 1.2 to 4.6.[3][4] As the pH increases, especially above 6.0, its degradation rate accelerates significantly.[3][4]
Q5: How does temperature affect the stability of this compound?
A5: this compound is relatively stable at lower temperatures. However, at elevated temperatures, its degradation is accelerated. One study noted a 41.47% loss of this compound in water after 16 days at 60°C.[3] Irreversible oxidation can occur at temperatures above 100°C. For experimental purposes, it is best to avoid prolonged exposure to high temperatures.
Q6: What are the primary degradation products of this compound?
A6: Under degradative conditions such as exposure to basic pH or high temperatures, this compound primarily converts into its dimers and various oxidized products.[2][4] The degradation mechanism often involves the oxidation of its catechol or pyrogallol (B1678534) moieties to form quinone intermediates.[1][5] In cell culture media like DMEM, nitrogenous derivatives have also been identified.[1]
Quantitative Stability Data
The stability of this compound is highly dependent on the pH and temperature of the solution. The following tables summarize the available quantitative data.
Table 1: pH-Dependent Stability of this compound
| pH Range | Stability | Degradation Kinetics | Reference(s) |
| 1.2 - 4.6 | Stable | Minimal degradation observed. | [3][4] |
| > 6.0 | Unstable | Degradation rate increases with increasing pH. | [3][4] |
| 6.8 (Simulated Intestinal Fluid) | Unstable | Degrades following pseudo-first-order kinetics. | [4] |
Table 2: Temperature-Dependent Stability of this compound
| Temperature | Conditions | Observed Degradation | Reference(s) |
| 60°C | In water for 16 days | 41.47% loss of this compound. | [3] |
| > 100°C | Not specified | Potential for irreversible oxidation. | [6] |
| 180°C | Baking model for 20 minutes | Approximately 63.9% degradation. | [4] |
| < 220°C | DSC analysis | Considered to be thermally stable. | [7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general method for quantifying this compound to assess its stability over time in a given solution.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvents (e.g., DMSO, ethanol, methanol (B129727), acetonitrile)
-
High-purity water
-
Acids for pH adjustment and mobile phase (e.g., phosphoric acid, formic acid)
-
Buffers for desired pH range
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
3. Preparation of Experimental Solutions:
-
Dilute the stock solution to the desired experimental concentration in the buffer or medium to be tested (e.g., phosphate (B84403) buffers of varying pH, cell culture medium).
4. Incubation:
-
Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the desired experimental conditions (e.g., 37°C in a water bath, 25°C on the benchtop, exposure to a light source).
5. Sample Collection and Preparation:
-
At each designated time point, take an aliquot of the solution.
-
If necessary, stop the degradation reaction by adding an acid (e.g., phosphoric acid) to lower the pH or by placing the sample on ice.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis to remove any particulates.
6. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile (B52724) or methanol is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 290 nm.
-
Injection Volume: 10-20 µL.
7. Data Analysis:
-
Create a standard curve using known concentrations of a stable this compound reference standard.
-
Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
If degradation products are observed, their peak areas can be monitored to understand the degradation pathway.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors influencing this compound stability.
Signaling Pathway: this compound and SIRT1/mTOR
Caption: this compound's role in the SIRT1/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ampelopsin G HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of Ampelopsin G.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a clear question-and-answer format.
1. Peak Shape Problems
-
Question: Why is my this compound peak tailing?
Answer: Peak tailing for phenolic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase. Here are common causes and solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing tailing.
-
Solution: Lower the mobile phase pH to between 2.5 and 3.5 with an acidifier like phosphoric acid or formic acid. This protonates the silanol groups, reducing unwanted interactions. Using an end-capped column can also minimize these interactions.
-
-
Column Contamination: Strongly retained compounds from previous injections can create active sites on the column, leading to peak tailing.
-
Solution: Implement a robust column washing procedure between runs. Use a guard column to protect the analytical column from contaminants in the sample.
-
-
Metal Contamination: Trace metals in the HPLC system (e.g., in frits, tubing, or the stationary phase) can chelate with this compound.
-
Solution: Use a mobile phase containing a small amount of a chelating agent, or use a bio-inert HPLC system.
-
-
-
Question: My this compound peak is broad. What could be the cause?
Answer: Peak broadening can stem from several factors:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected to minimize dead volume.
-
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to band broadening.
-
Solution: Optimize the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.
-
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in broad, often fronting, peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
2. Retention Time Issues
-
Question: The retention time for this compound is drifting between injections. How can I fix this?
Answer: Retention time drift can compromise the reliability of your analysis. Consider the following causes and solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the analysis or between gradient runs.[1]
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. For gradient elution, allow sufficient time for the column to return to initial conditions before the next injection.
-
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to evaporation of the more volatile solvent or degradation.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.[2] A change of 1°C can alter retention times by 1-2%.[3]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Flow Rate Instability: Inconsistent pump performance can lead to fluctuations in the flow rate.[1]
-
Solution: Regularly maintain and calibrate your HPLC pump. Check for leaks in the system.
-
-
3. Baseline Problems
-
Question: I am observing a noisy baseline in my chromatogram. What should I do?
Answer: A noisy baseline can interfere with the detection and quantification of small peaks.[4] Here are some common causes and remedies:
-
Air Bubbles: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise.[5]
-
Solution: Degas the mobile phase before use by sonication, vacuum filtration, or using an inline degasser.
-
-
Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can contribute to baseline noise.[6][7]
-
Solution: Use high-purity HPLC-grade solvents. Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol.
-
-
Detector Lamp Issues: An aging or failing detector lamp can cause an unstable baseline.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
-
-
Question: My baseline is drifting upwards during the analysis. Why is this happening?
Answer: Baseline drift is often a gradual change in the baseline, which can be caused by:
-
Column Bleed: The stationary phase of the column can slowly degrade and elute, causing a rising baseline, especially at higher temperatures or extreme pH.
-
Solution: Ensure the mobile phase pH is within the recommended range for the column. If the column is old, it may need to be replaced.
-
-
Contaminant Buildup: Strongly retained compounds from the sample matrix can slowly elute during the run, appearing as a rising baseline.
-
Solution: Use a guard column and appropriate sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[1]
-
-
Mobile Phase Inhomogeneity: If the mobile phase is not properly mixed, its composition can change during the run, leading to drift.[7]
-
Solution: Ensure thorough mixing of mobile phase components.
-
-
Data Presentation
The following tables summarize typical quantitative parameters for the HPLC analysis of this compound based on established methods.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | ODS (C18), 5 µm, 250 mm x 4.6 mm | Dikma Diamonsil C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol:Water:Phosphoric Acid (25:75:0.1, v/v/v) | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 289 nm | 292 nm |
| Column Temperature | Ambient | 30°C |
| Injection Volume | Not specified | 20 µL |
Source: Adapted from literature reports on this compound (Dihydromyricetin) analysis.[1][4]
Experimental Protocols
This section provides a detailed methodology for a standard reversed-phase HPLC analysis of this compound.
Protocol: Quantitative Analysis of this compound by RP-HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
ODS (C18) analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Phosphoric acid (analytical grade).
-
Sample containing this compound.
-
-
Preparation of Mobile Phase:
-
Prepare a mobile phase solution consisting of methanol, water, and phosphoric acid in a ratio of 25:75:0.1 by volume.
-
For example, to prepare 1 L of mobile phase, mix 250 mL of methanol, 750 mL of water, and 1 mL of phosphoric acid.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution: Prepare the sample by extracting this compound using an appropriate solvent and procedure. Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the HPLC system parameters as follows:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and identify the this compound peak based on the retention time of the reference standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Standard workflow for HPLC analysis of this compound.
References
- 1. [Determination of ampelopsin in the different parts of Ampelopsis grossedentata in different seasons by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Optimizing Cell-Based Assays for Ampelopsin G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assay conditions for Ampelopsin G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action in cells?
This compound, also known as dihydromyricetin, is a natural flavonoid compound.[1] In cell-based assays, it has been shown to exert its effects through the modulation of various signaling pathways. Notably, it can inhibit the NF-κB and JAK2/STAT3 signaling pathways, which are crucial in inflammatory responses.[2][3][4] this compound has also been found to induce the generation of reactive oxygen species (ROS) and trigger endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[5][6] Furthermore, it can downregulate the AKT and NF-κB signaling pathways in leukemia cells.[1][7]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its limited water solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution.
Recommended Protocol for Stock Solution Preparation:
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Concentration | 10-20 mM |
| Procedure | Dissolve this compound powder in DMSO by vortexing. Ensure it is completely dissolved. |
| Sterilization | Filter-sterilize the stock solution using a 0.22 µm syringe filter.[8] |
| Storage | Aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[9] |
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh stock solutions of this compound.[10] - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect stock solutions and treated cells from light, as this compound may be light-sensitive.[10] |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay. Effective concentrations can range from 20 µM to 80 µM or higher depending on the cell type and endpoint being measured.[5] |
| Cell Passage Number | - Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.[11] |
Issue 2: High Background or Low Signal-to-Noise Ratio in Assays
| Possible Cause | Troubleshooting Steps |
| Assay Interference | - Include a "no-cell" control with media and this compound to check for direct interference with assay reagents. - For fluorescence-based assays, check for autofluorescence of this compound at the excitation and emission wavelengths used. |
| Inappropriate Plate Choice | - For fluorescence assays, use black-walled plates to reduce background fluorescence.[12] - For luminescence assays, use white-walled plates to maximize signal.[12] - For absorbance assays, use clear-bottom plates. |
| Suboptimal Cell Seeding Density | - Optimize cell seeding density. Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and altered metabolism, affecting the results.[12] |
Experimental Protocols & Data Presentation
Cell Viability and Cytotoxicity - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound (µM) | Cell Viability (%) vs. Control (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 20 | 85 ± 4.1 |
| 40 | 62 ± 3.5 |
| 60 | 41 ± 2.8 |
| 80 | 25 ± 1.9 |
| Note: This is example data and will vary by cell line and experimental conditions. |
Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[14][15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]
-
Analysis: Analyze the stained cells by flow cytometry.[14]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| This compound (60 µM) | 40.2 ± 3.1 | 35.8 ± 2.9 | 24.0 ± 1.8 |
| Note: This is example data and will vary by cell line and experimental conditions. |
Anti-Inflammatory Activity - LPS-Induced Cytokine Production
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).
Detailed Protocol:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).[16][17]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 1500 ± 120 | 1200 ± 98 |
| LPS + this compound (20 µM) | 950 ± 85 | 800 ± 75 |
| LPS + this compound (40 µM) | 500 ± 45 | 450 ± 40 |
| LPS + this compound (60 µM) | 200 ± 20 | 180 ± 15 |
| Note: This is example data and will vary by cell line and experimental conditions. |
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular generation of ROS using a fluorescent probe like DCFH-DA.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.[6]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.[6]
Data Presentation:
| This compound (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| 0 (Vehicle) | 1000 ± 50 |
| 20 | 1800 ± 90 |
| 40 | 3500 ± 180 |
| 60 | 6200 ± 310 |
| 80 | 8500 ± 420 |
| Note: This is example data and will vary by cell line and experimental conditions. |
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: General experimental workflow for cell-based assays.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. youtube.com [youtube.com]
- 13. protocols.io [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. mdpi.com [mdpi.com]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Ampelopsin G Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ampelopsin G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reported cytotoxic concentrations (IC50) of this compound in various cancer cell lines?
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The IC50 for this compound varies depending on the cancer cell line and the duration of treatment. Below is a summary of reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MCF-7 | Breast Cancer | ~60 µM | 24 | [1] |
| MDA-MB-231 | Breast Cancer | ~60 µM | 24 | [1] |
| HeLa | Cervical Cancer | 40-80 µM | 24, 48, 72 | [2] |
| HepG2 | Hepatoma | Not specified, but significant inhibition observed | Not specified | [3] |
| HL60 | Leukemia | Not specified, but significant inhibition observed | 24, 48 | [4] |
| K562 | Leukemia | Not specified, but significant inhibition observed | 24, 48 | [4] |
Note: IC50 values can be influenced by experimental conditions such as cell density, assay type, and passage number. It is recommended to determine the IC50 in your specific cell line and under your experimental conditions.[5]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
This compound primarily induces cytotoxicity through the induction of apoptosis (programmed cell death).[6] Key mechanisms reported include:
-
Mitochondrial (Intrinsic) Pathway: this compound can alter the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[3][7] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[2][4]
-
Death Receptor (Extrinsic) Pathway: It has been shown to increase the levels of death receptors DR4 and DR5, leading to the activation of caspase-8.[3]
-
Reactive Oxygen Species (ROS) Generation: this compound can trigger the production of ROS, which acts as a key signaling molecule in inducing apoptosis.[1][4][8]
-
Endoplasmic Reticulum (ER) Stress: The compound can activate ER stress pathways, evidenced by the upregulation of proteins like GRP78 and CHOP, which contribute to apoptosis.[1][8]
-
Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at different phases (e.g., sub-G1 or S phase) depending on the cell line.[4][9]
Below is a diagram illustrating the key signaling pathways involved in this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Q3: How should I prepare and dissolve this compound for in vitro experiments?
This compound has low water solubility. Therefore, a solvent is required for its preparation for cell culture experiments.[10]
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies.[11]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C.
-
Working Solution: Dilute the stock solution in your complete cell culture medium to the final desired concentrations.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the culture medium as low as possible (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[12]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your highest this compound concentration, but without the compound itself.[12]
Troubleshooting Guide
Q4: I am observing high cytotoxicity in my vehicle control (DMSO) wells. What could be the cause?
High cytotoxicity in vehicle controls can invalidate your experimental results. Here are the common causes and solutions:
| Possible Cause | Troubleshooting Steps |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level for your specific cell line. Most cell lines tolerate up to 0.1%, but some are sensitive to even lower concentrations. Perform a dose-response experiment with DMSO alone to determine the non-toxic concentration for your cells. |
| Poor quality DMSO. | Use a high-purity, sterile-filtered, cell culture-grade DMSO. Impurities in lower-grade DMSO can be toxic to cells. |
| Contamination. | Ensure that your DMSO stock or culture medium is not contaminated with bacteria, fungi, or mycoplasma. |
Q5: My IC50 value is significantly different from published data. Why?
Variations in IC50 values are common in cell-based assays.[5] Several factors can contribute to these discrepancies:
| Possible Cause | Troubleshooting Steps |
| Different Cell Line Passage Number. | Cell lines can change genetically and phenotypically over time with continuous passaging. Use cells within a consistent and low passage number range for all experiments. |
| Variations in Cell Seeding Density. | The initial number of cells seeded can affect the final assay readout. Optimize and maintain a consistent seeding density that allows for logarithmic growth during the experiment.[13] |
| Different Treatment Duration. | The cytotoxic effect of this compound is time-dependent. Ensure your incubation time is consistent with the literature you are comparing against. IC50 values typically decrease with longer incubation times (e.g., 48h vs. 24h).[14] |
| Assay Method. | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity in LDH release). Ensure you are using a comparable assay method. |
| Compound Stability. | Ensure your this compound stock has been stored correctly and has not degraded. Prepare fresh dilutions from the stock for each experiment. |
Q6: My MTT assay results show very low absorbance values or no color change. What's wrong?
Low absorbance in an MTT assay suggests a problem with cell viability or the assay procedure itself.[15]
| Possible Cause | Troubleshooting Steps |
| Low Cell Number. | The number of viable cells may be too low to generate a detectable signal. Ensure you have seeded an adequate number of cells and that they are healthy before starting the treatment.[15] |
| MTT Reagent Issues. | The MTT reagent is light-sensitive and can degrade. Ensure it is stored properly (protected from light) and is a clear, yellow solution before use. Prepare it fresh if necessary. |
| Incomplete Formazan (B1609692) Solubilization. | The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure you are using an appropriate solubilization solution (e.g., DMSO, isopropanol) and that you have mixed thoroughly until no crystals are visible.[16] |
| Incorrect Incubation Time. | The incubation period with the MTT reagent (typically 1-4 hours) may be too short for sufficient formazan formation. Optimize this step for your specific cell type.[15] |
| Media Interference. | Phenol (B47542) red in culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step or use a plate reader that can correct for background absorbance at a reference wavelength (e.g., 630 nm).[17] |
Key Experimental Protocols
Protocol: MTT Cytotoxicity Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[16] Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Below is a diagram illustrating the experimental workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 2. Molecular mechanisms of ampelopsin from Ampelopsis megalophylla induces apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampelopsin induces apoptosis in HepG2 human hepatoma cell line through extrinsic and intrinsic pathways: Involvement of P38 and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 8. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of Ampelopsin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Ampelopsin (Dihydromyricetin) and its derivatives, such as Ampelopsin G (a glycoside of Ampelopsin). This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of Ampelopsin (Dihydromyricetin)?
A1: The total synthesis of racemic Ampelopsin (Dihydromyricetin) can be achieved through a five-step process. This process begins with the protection of hydroxyl groups on the starting materials, followed by a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. This intermediate is then cyclized to a flavanone (B1672756), which is subsequently deprotected to yield the final product.
Q2: Why are protecting groups necessary in the synthesis of Ampelopsin?
A2: Ampelopsin and its precursors contain multiple phenolic hydroxyl groups. These groups are reactive and can interfere with the desired chemical transformations. Protection of these hydroxyl groups is essential to prevent unwanted side reactions during the condensation and cyclization steps. Methoxymethyl (MOM) ether is a commonly used protecting group for this purpose.
Q3: What are the main challenges in the synthesis of Ampelopsin and its derivatives?
A3: The main challenges include:
-
Low Yields: Each step of the synthesis can have a less-than-optimal yield, leading to a low overall yield of the final product.
-
Stereoselectivity: The flavanone core of Ampelopsin has two chiral centers. Achieving high stereoselectivity is a significant challenge in flavonoid synthesis. The described protocol produces a racemic mixture.
-
Regioselectivity: When synthesizing derivatives, such as glycosides (this compound), achieving regioselective modification of a specific hydroxyl group among the many available is difficult.
-
Purification: The high polarity of the final deprotected product and the presence of multiple hydroxyl groups can make purification challenging.
Q4: What is "this compound" and how is it synthesized?
A4: While the term "this compound" is not standard, it likely refers to a glycoside of Ampelopsin, where 'G' denotes a sugar moiety. The synthesis of such a compound would involve the additional challenge of regioselective glycosylation. This is often achieved enzymatically to control the position of the sugar attachment. For example, a glucoside can be synthesized at the 4'-OH position using a sucrose (B13894) phosphorylase enzyme.
Troubleshooting Guides
Problem 1: Low yield in Claisen-Schmidt condensation for chalcone synthesis.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions | The aldehyde may undergo a Cannizzaro reaction. This can be minimized by the slow addition of the base to the reaction mixture. Self-condensation of the ketone can also occur. Ensure equimolar amounts of reactants. |
| Sub-optimal conditions | The choice of base and solvent is critical. While NaOH or KOH in ethanol (B145695) are common, solvent-free grinding or microwave-assisted synthesis can sometimes improve yields. |
Problem 2: Difficulty in the cyclization of the chalcone to the flavanone.
| Possible Cause | Suggested Solution |
| Low reactivity | The cyclization can be slow. Ensure adequate reaction time and temperature. Using a different base, such as potassium fluoride (B91410) on celite, may improve the reaction rate. |
| Formation of side products | Undesired polymerization or degradation can occur. Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to oxidation. |
| Reversibility of the reaction | The cyclization can be reversible. Ensure the product precipitates or is otherwise removed from the reaction equilibrium if possible. |
Problem 3: Incomplete deprotection of MOM ethers.
| Possible Cause | Suggested Solution |
| Inefficient acid catalysis | The deprotection is acid-catalyzed. Ensure a sufficient concentration of a strong acid like HCl. The reaction may require heating. |
| Reaction time is too short | Monitor the reaction by TLC to ensure all protecting groups have been removed. The deprotection of multiple MOM groups can be slow. |
| Degradation of the product | Polyhydroxylated flavonoids can be sensitive to strong acidic conditions and high temperatures. If degradation is observed, consider using a milder deprotection method or shorter reaction times with careful monitoring. |
Experimental Protocols
Synthesis of Racemic Ampelopsin (Dihydromyricetin)
This protocol is based on a known five-step synthesis of racemic dihydromyricetin.
Step 1 & 2: Protection of Starting Materials
-
Reactants: 2,4,6-trihydroxyacetophenone and 3,4,5-trihydroxybenzaldehyde.
-
Reagents: Methoxymethyl chloride (MOM-Cl), Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), and a suitable solvent like DMF or acetone.
-
Procedure: The hydroxyl groups of the acetophenone (B1666503) and benzaldehyde (B42025) are protected as MOM ethers. This is a standard procedure in organic synthesis and should be performed under anhydrous conditions.
Step 3: Claisen-Schmidt Condensation
-
Reactants: The protected acetophenone and benzaldehyde from the previous steps.
-
Reagents: 40% Potassium Hydroxide (KOH) in ethanol.
-
Procedure: The protected reactants are dissolved in ethanol and the KOH solution is added. The mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the chalcone product is isolated.
Step 4: Cyclization to Flavanone
-
Reactant: The protected chalcone from Step 3.
-
Reagents: Hydrogen peroxide (H₂O₂) and 2N Sodium Hydroxide (NaOH) in methanol (B129727).
-
Procedure: The chalcone is dissolved in methanol, and the NaOH and H₂O₂ are added. The mixture is stirred at room temperature. The reaction leads to the formation of the flavanone ring.
Step 5: Deprotection
-
Reactant: The protected flavanone from Step 4.
-
Reagents: 20% Hydrochloric acid (HCl) in methanol.
-
Procedure: The protected flavanone is dissolved in methanol and treated with HCl at a slightly elevated temperature (e.g., 45°C) to remove the MOM protecting groups. The final product, racemic dihydromyricetin, is then purified.
Data Presentation
Table 1: Summary of Reaction Steps and Potential Yields
| Step | Reaction Type | Key Reagents | Typical Yields (Illustrative) |
| 1 & 2 | Protection | MOM-Cl, Base | 80-95% |
| 3 | Claisen-Schmidt | KOH, Ethanol | 60-80% |
| 4 | Cyclization | H₂O₂, NaOH, Methanol | 50-70% |
| 5 | Deprotection | HCl, Methanol | 70-90% |
Note: Yields are illustrative and can vary significantly based on reaction scale and optimization.
Visualizations
Caption: Workflow for the total synthesis of racemic Dihydromyricetin.
Technical Support Center: Ampelopsin G Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ampelopsin G during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound with a range of reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Like many polyphenolic compounds, this compound is susceptible to degradation, which can lead to a loss of potency and the formation of unknown impurities, compromising experimental results and the therapeutic potential of formulations.[2]
Q2: What are the primary factors that cause this compound to degrade during storage?
The main factors contributing to the degradation of this compound are:
-
pH: this compound is more stable in acidic to neutral conditions (pH < 7.0).[3][4] In alkaline solutions, its degradation is significantly accelerated.[5]
-
Temperature: Elevated temperatures increase the rate of degradation.[2][3] One study observed a 41.47% loss of this compound in water after 16 days at 60°C.[2]
-
Light: As a flavonoid, this compound is sensitive to light, which can induce photodegradation.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenol (B47542) hydroxyl structure of this compound.[2]
-
Metal Ions: Transition metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the oxidation of this compound.[3][5]
Q3: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8°C) for long-term storage. For short-term storage, cool and controlled room temperature (below 25°C) is acceptable. Avoid exposure to high temperatures.
-
Light: Protect from light by storing in amber-colored vials or by wrapping the container with aluminum foil.[2][3]
-
Atmosphere: For solutions, purging the container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation. For solid forms, storing in a tightly sealed container is crucial.
-
pH (for solutions): Maintain the pH of the solution in the acidic to neutral range (ideally below pH 7.0).[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency in this compound solution over a short period. | Improper storage temperature. | Store stock solutions and working solutions at 2-8°C. Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Prepare and store solutions in amber-colored vials or light-blocking containers.[3] | |
| Unsuitable pH of the solvent. | Use a buffer system to maintain the pH below 7.0.[3] | |
| Discoloration of this compound solution (e.g., turning yellow or brown). | Oxidation. | De-gas solvents before use. Purge the headspace of the storage container with an inert gas. Consider adding an antioxidant like ascorbic acid.[5] |
| Presence of metal ion contamination. | Use high-purity solvents and glassware. If metal ion contamination is suspected, consider using a chelating agent. | |
| Precipitation in this compound solution upon storage. | Supersaturation due to temperature changes. | Ensure this compound is fully dissolved at the working temperature. If precipitation occurs upon cooling, gently warm to redissolve before use. |
| Degradation leading to insoluble products. | This indicates significant degradation. The solution should be discarded and a fresh one prepared under optimal storage conditions. |
Data Presentation
Table 1: Stability of this compound under Different pH and Temperature Conditions
| pH | Temperature (°C) | Remaining this compound (%) after 4 hours | Degradation Rate Constant (k) | Half-life (t½) |
| 7.0 | 37 | Not specified | Not specified | Not specified |
| 8.0 | 37 | ~60% | Not specified | Not specified |
| SIF (pH ~7.5) | 37 | 49% | Not specified | Not specified |
Data synthesized from a study on the physicochemical properties of dihydromyricetin.[5] SIF: Simulated Intestinal Fluid.
Table 2: Effect of Ascorbic Acid on this compound Stability in Simulated Intestinal Fluid (SIF)
| Condition | Remaining this compound (%) after 6 hours |
| This compound in SIF | Significantly degraded |
| This compound in SIF with Ascorbic Acid | Minimal degradation |
This table illustrates the protective effect of ascorbic acid on this compound stability in a weak alkaline environment.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8 hours).
-
Thermal Degradation (Solid): Store the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is for the quantification of this compound and the detection of its degradation products.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water.[6] A typical starting condition could be a gradient of acetonitrile from 10% to 50% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10-20 µL.
Validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for troubleshooting this compound instability.
Caption: Key factors influencing the stability of this compound.
References
- 1. Degradation kinetics of antagonist [Arg6, D-Trp7,9, MePhe8]-substance P [6-11] in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Dihydromyricetin (DMY or DHM) and Influencing Factors - Botaniex [botaniex.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Ampelopsin G Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ampelopsin G (Dihydromyricetin) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound?
A1: The most widely used and robust method for the quantification of this compound in various matrices, such as herbal extracts and pharmaceutical formulations, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis or Diode Array Detector (DAD). This method offers excellent specificity, sensitivity, and reproducibility.
Q2: What are the critical parameters for a successful HPLC method for this compound?
A2: Key parameters for a reliable HPLC method for this compound include:
-
Column: A C18 column is typically used.[1]
-
Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and an acidic aqueous solution (e.g., 0.1% phosphoric acid in water).[1]
-
Detection Wavelength: this compound has a maximum absorbance at approximately 290 nm, which is the recommended wavelength for detection.[1]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally effective.[1]
-
Column Temperature: Maintaining a constant column temperature, for instance at 40°C, can improve peak shape and retention time consistency.[1]
Q3: What are the essential validation parameters I need to assess for my this compound quantification method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the essential validation parameters for a quantitative analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
Issue 1: Peak Tailing or Asymmetric Peaks in My this compound Chromatogram
Q: I am observing significant peak tailing for my this compound standard and samples. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:
-
Cause 1: Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, leading to tailing.
-
Solution: Acidify your mobile phase with 0.1% phosphoric acid or formic acid. The acidic conditions suppress the ionization of silanol groups, minimizing these secondary interactions.
-
-
Cause 2: Column Overload: Injecting a too concentrated sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of matrix components from plant extracts on the column can lead to poor peak shape.
-
Solution:
-
Use a guard column to protect your analytical column.
-
Implement a column washing procedure after each batch of samples. A typical wash involves flushing with a strong solvent like methanol or acetonitrile.
-
If the problem persists, consider replacing the column.
-
-
-
Cause 4: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase composition.
-
Issue 2: Poor Resolution Between this compound and Other Peaks from the Plant Extract
Q: My this compound peak is not well-separated from other peaks in the chromatogram of my Ampelopsis grossedentata extract. How can I improve the resolution?
A: Improving resolution involves optimizing the separation conditions. Consider the following adjustments:
-
Adjust Mobile Phase Composition: The ratio of organic solvent (methanol or acetonitrile) to the aqueous phase is a critical factor.
-
Solution: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention times of all components and can improve the separation between closely eluting peaks.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Solution: If you are using methanol, try switching to acetonitrile, or vice versa. This can alter the elution order and improve resolution.
-
-
Optimize the pH of the Mobile Phase: The pH can affect the ionization state of interfering compounds, thus changing their retention.
-
Solution: Small adjustments to the pH of the aqueous portion of your mobile phase can sometimes improve the separation of co-eluting peaks.
-
-
Employ a Gradient Elution: If you are using an isocratic method (constant mobile phase composition), a gradient elution may be necessary for complex samples like plant extracts.
-
Solution: Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This will allow for the separation of early-eluting polar compounds while ensuring that late-eluting non-polar compounds are eluted in a reasonable time with good peak shape.
-
Issue 3: Inconsistent Retention Times for this compound
Q: The retention time for my this compound peak is shifting between injections. What could be the problem?
A: Retention time variability can compromise the reliability of your quantification. Here are common causes and their solutions:
-
Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each injection, especially when using a gradient method.
-
Solution: Ensure your method includes a sufficient equilibration time (at least 10 column volumes) at the initial mobile phase conditions before each injection.
-
-
Cause 2: Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifting retention times.
-
Solution:
-
If preparing the mobile phase manually, ensure accurate measurements.
-
If using an online mixer, ensure the pump is working correctly and the solvent lines are properly primed.
-
Degas your mobile phase to prevent air bubbles in the pump, which can cause flow rate fluctuations.
-
-
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Cause 4: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: If you observe a consistent drift in retention times over many injections, it may be a sign that your column is nearing the end of its life and needs to be replaced.
-
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Ampelopsis grossedentata Leaves
-
Drying and Grinding: Dry the leaves of Ampelopsis grossedentata at a constant temperature (e.g., 50-60°C) until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add a suitable volume of extraction solvent (e.g., 50 mL of 70% ethanol).
-
Perform extraction using a suitable method such as ultrasonication for 30 minutes or reflux extraction for 2 hours.
-
-
Filtration and Dilution:
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into a volumetric flask.
-
Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Protocol 2: Step-by-Step HPLC Method Validation for this compound
This protocol is based on the ICH Q2(R1) guidelines.
-
Specificity:
-
Inject a blank (mobile phase), a solution of your placebo (matrix without this compound, if applicable), your this compound standard, and your sample extract.
-
Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of this compound. The peak for this compound in the sample should be well-resolved from other peaks.
-
-
Linearity and Range:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol).
-
From the stock solution, prepare a series of at least five calibration standards of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The plot should be visually linear. The specified range is the concentration interval over which linearity, accuracy, and precision are acceptable.
-
-
Accuracy (% Recovery):
-
Prepare a sample matrix solution.
-
Spike the matrix solution with known concentrations of this compound standard at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery for each level.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
-
-
Precision:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of the same concentration (e.g., 100% of the target concentration) and analyze them on the same day under the same conditions.
-
Alternatively, analyze three different concentrations in the linear range, each in triplicate.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 × (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Alternatively, they can be determined based on the signal-to-noise ratio (S/N).
-
LOD is typically where S/N = 3:1.
-
LOQ is typically where S/N = 10:1.
-
-
Verification: Prepare standards at the calculated LOD and LOQ concentrations and inject them to confirm that the S/N ratios are met.
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a sample under each modified condition and observe the effect on retention time, peak area, and peak shape.
-
Acceptance Criteria: The results should not be significantly affected by these small changes, demonstrating the robustness of the method.
-
Summary of Quantitative Data
The following tables summarize typical HPLC method parameters and validation data for the quantification of this compound, compiled from various studies.
Table 1: Typical HPLC Chromatographic Conditions for this compound Quantification
| Parameter | Typical Value/Range |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol: 0.1% Phosphoric Acid in Water (e.g., 35:65 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 290 nm[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10-20 µL[1] |
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Validation Parameter | Typical Acceptance Criteria (ICH) | Reported Values for this compound |
| Linearity (R²) | ≥ 0.999 | > 0.999[1] |
| Range (µg/mL) | - | 5 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | ≤ 2% | < 2% |
| LOD (µg/mL) | - | ~1.47[1] |
| LOQ (µg/mL) | - | ~2.93[1] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the mTOR pathway and promotes apoptosis.
Troubleshooting Workflow for HPLC Analysis
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Interference in Biological Assays with Ampelopsin G
Disclaimer: Scientific literature documenting specific assay interference by Ampelopsin G (Dihydromyricetin) is limited. The following troubleshooting guides and FAQs are based on the known interference mechanisms of flavonoids, the chemical class to which this compound belongs. Researchers should consider these as general guidelines and validate findings with appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in various plants, notably in the leaves of Ampelopsis grossedentata (vine tea).[1] It is investigated for a wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Its ability to modulate various cellular signaling pathways makes it a compound of interest in drug discovery and development.
Q2: What are the common mechanisms by which flavonoids like this compound can interfere with biological assays?
Flavonoids can interfere with biological assays through several mechanisms, leading to false-positive or false-negative results:
-
Aggregation: At certain concentrations, flavonoids can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions. Quercetin, a structurally similar flavonoid, is a known promiscuous inhibitor due to aggregation.[3]
-
Redox Activity: As polyphenolic compounds, flavonoids can possess intrinsic redox activity. This can interfere with assays that rely on redox-based detection methods (e.g., MTT, resazurin (B115843) assays) by directly reducing the reporter molecules, leading to an inaccurate assessment of cell viability or metabolic activity.
-
Fluorescence Interference: Many flavonoids exhibit intrinsic fluorescence or can quench the fluorescence of assay reagents.[4] This can lead to high background signals or a reduction in the detected signal in fluorescence-based assays.
-
Chemical Reactivity: The hydroxyl groups on the flavonoid structure can be reactive, potentially leading to covalent modification of proteins or interference with assay reagents. The degree and position of these hydroxyl groups can influence the extent of interference.[5]
-
Interference with Protein Quantification Assays: Flavonoids have been shown to interfere with common protein assays like the Bicinchoninic acid (BCA) and Lowry assays, leading to an overestimation of protein concentration.[5][6] This interference is due to the reduction of Cu2+ to Cu1+ by the flavonoids.[6]
Q3: We are observing inconsistent results in our enzyme inhibition assay with this compound. What could be the cause?
Inconsistent results in enzyme inhibition assays with flavonoid compounds like this compound are often attributed to compound aggregation. At concentrations above a critical aggregation concentration (CAC), the compound can form colloidal aggregates that nonspecifically inhibit enzymes, leading to reproducible but artifactual inhibition.
Q4: Our cell viability assays (MTT/XTT) show increased cell death with this compound, but our microscopy analysis does not corroborate this. Why might this be?
This discrepancy is a classic sign of assay interference. Flavonoids like this compound are redox-active and can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) products, independent of cellular metabolic activity. This leads to a false-positive signal for cell viability. Conversely, at higher concentrations, some flavonoids can also interfere with the enzymatic reactions involved in these assays, leading to a false indication of cytotoxicity.
Q5: Can this compound interfere with our fluorescence-based assays?
Yes, flavonoids can interfere with fluorescence-based assays in two primary ways:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay, leading to a high background signal.
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore used in the assay, leading to a decrease in the detected signal (quenching). Dihydromyricetin has been shown to quench the intrinsic fluorescence of the enzyme tyrosinase.[4]
Troubleshooting Guides
Issue 1: Suspected False-Positive in an Enzyme Inhibition Assay
Potential Cause: Compound aggregation leading to non-specific enzyme inhibition.
Troubleshooting Steps:
-
Vary Enzyme Concentration: True inhibitors typically exhibit an IC50 that is independent of the enzyme concentration. If the IC50 of this compound increases with increasing enzyme concentration, aggregation is a likely cause.
-
Include a Non-ionic Detergent: Add a small amount of a non-ionic detergent, such as 0.01-0.1% Triton X-100, to the assay buffer. Detergents can help to disrupt compound aggregates. A significant reduction in inhibition in the presence of the detergent suggests aggregation-based interference.
-
Centrifugation Test: Pre-incubate the enzyme with this compound, then centrifuge the mixture at high speed. If the inhibitory activity is present in the pellet and reduced in the supernatant, this indicates that the inhibition is due to insoluble aggregates.
-
Orthogonal Assay: Confirm the inhibitory activity using an orthogonal assay with a different detection method (e.g., a label-free method like surface plasmon resonance if the primary assay is fluorescence-based).
Issue 2: Discrepancies in Cell Viability Assays
Potential Cause: Redox activity of this compound interfering with metabolic assays (e.g., MTT, resazurin).
Troubleshooting Steps:
-
Cell-Free Control: Run the viability assay in a cell-free system (assay medium only) in the presence of this compound. A change in signal (color or fluorescence) indicates direct interaction with the assay reagents.
-
Use a Non-Redox Based Assay: Switch to a viability assay that measures a different cellular parameter, such as:
-
Membrane Integrity: Trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay.
-
ATP Content: Luminescence-based assays that measure cellular ATP levels.
-
Direct Cell Counting: Use an automated cell counter or manual counting with a hemocytometer.
-
Issue 3: High Background or Quenched Signal in Fluorescence-Based Assays
Potential Cause: Intrinsic fluorescence (autofluorescence) or fluorescence quenching by this compound.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Scan the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. If a significant signal is detected, this background should be subtracted from the experimental values.
-
Perform a Quenching Control: In a cell-free setup, mix this compound with the fluorescent probe used in your assay. A decrease in the probe's fluorescence intensity indicates quenching.
-
Shift Wavelengths: If possible, use fluorescent probes that excite and emit at longer wavelengths (red or far-red region), as interference from small molecules is often less pronounced in this spectral range.
-
Change Assay Readout: If interference is significant and cannot be corrected, consider an alternative assay with a non-fluorescent readout (e.g., colorimetric, luminescent, or label-free).
Quantitative Data Summary
The following tables summarize potential interference effects based on data for flavonoids in general. Note: These values are illustrative and the actual interference of this compound may vary.
Table 1: Interference of Flavonoids in Protein Quantification Assays
| Flavonoid | Assay | Protein Concentration (µg/mL) | Flavonoid Concentration (µM) | Observed Effect | Reference |
| Quercetin | BCA | 125 | 10 | ~390% overestimation | [6] |
| Quercetin | BCA | 500 | 10 | ~96% overestimation | [6] |
| Quercetin | BCA | 1000 | 10 | ~60% overestimation | [6] |
| Quercetin | BCA | 125 | 1 | ~150% overestimation | [6] |
| Quercetin | BCA | 500 | 1 | ~56% overestimation | [6] |
| Quercetin | BCA | 1000 | 1 | ~20% overestimation | [6] |
Table 2: IC50 Values of Dihydromyricetin (this compound) for Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) | Type of Inhibition | Reference |
| CYP3A4 | 14.75 | Non-competitive | [7] |
| CYP2E1 | 25.74 | Competitive | [7] |
| CYP2D6 | 22.69 | Competitive | [7] |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using a Detergent-Based Counter-Screen
Objective: To determine if the observed inhibition by this compound is due to aggregation.
Materials:
-
Enzyme and substrate for your assay of interest
-
Assay buffer
-
This compound stock solution
-
Triton X-100 (10% stock solution)
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions in a microplate.
-
Set 1 (No Detergent): Prepare serial dilutions of this compound in the assay buffer. Add the enzyme and incubate according to your standard protocol.
-
Set 2 (With Detergent): Prepare identical serial dilutions of this compound in assay buffer containing a final concentration of 0.01% Triton X-100. Add the enzyme and incubate.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the enzyme activity using the appropriate detection method.
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound in both the presence and absence of Triton X-100.
-
Plot the dose-response curves. A significant rightward shift of the IC50 value in the presence of Triton X-100 indicates that the inhibition is likely due to aggregation.
Protocol 2: Evaluating Interference in a Cell-Free Redox Assay (MTT)
Objective: To determine if this compound directly reacts with the MTT reagent.
Materials:
-
Cell culture medium
-
This compound stock solution
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
In a 96-well plate, add cell culture medium to each well.
-
Prepare a serial dilution of this compound in the medium. Include a vehicle control (e.g., DMSO).
-
Add the MTT reagent to each well and incubate for 1-4 hours at 37°C in the dark.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis:
-
Subtract the background absorbance of the medium alone.
-
Plot the absorbance as a function of this compound concentration. A concentration-dependent increase in absorbance indicates direct reduction of MTT by the compound.
Visualizations
Caption: Potential mechanisms of this compound interference in biological assays.
Caption: A logical workflow for troubleshooting assay interference with this compound.
Caption: Reported signaling pathway modulated by this compound (Dihydromyricetin).[1]
References
- 1. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular inhibitory mechanism of dihydromyricetin on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
improving bioavailability of Ampelopsin G for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ampelopsin (Dihydromyricetin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Ampelopsin and why is its bioavailability a concern for in vivo studies?
A1: Ampelopsin, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in plants like Ampelopsis grossedentata (vine tea).[1][2] It has demonstrated a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4][5][6] However, its therapeutic potential in in vivo models is often limited by its poor aqueous solubility and low intestinal permeability, which lead to low oral bioavailability.[6][7][8] This means that after oral administration, only a small fraction of the unchanged drug reaches the systemic circulation to exert its biological effects.[9]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of Ampelopsin?
A2: Several formulation strategies can be employed to overcome the poor water solubility of Ampelopsin and improve its oral bioavailability.[10][11][12][13] The most common and effective approaches include:
-
Lipid-Based Formulations: Such as microemulsions and self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs.[3][10][12]
-
Inclusion Complexes: Using cyclodextrins to encapsulate the Ampelopsin molecule, thereby increasing its solubility in water.[6][14][15][16]
-
Solid Dispersions: Dispersing Ampelopsin in a hydrophilic polymer matrix to enhance its dissolution rate.[14][17]
-
Nanoformulations: Reducing the particle size to the nanometer range using techniques to create nanoparticles, liposomes, or nanoemulsions, which increases the surface area for dissolution.[10][18][19][20]
Q3: How do cyclodextrins improve the bioavailability of Ampelopsin?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly water-soluble molecules like Ampelopsin within their hydrophobic core, forming an inclusion complex.[15][16] This complex effectively increases the aqueous solubility and dissolution rate of Ampelopsin, which are often the rate-limiting steps for its absorption in the gastrointestinal tract.[14][21]
Q4: Are there any known signaling pathways affected by Ampelopsin that are relevant to its therapeutic effects?
A4: Yes, Ampelopsin has been shown to modulate several key signaling pathways, which contributes to its therapeutic effects. For instance, it can inhibit the NF-κB and JAK2/STAT3 signaling pathways to reduce inflammation.[22] In the context of neuroprotection, Ampelopsin can activate the ERK and Akt signaling pathways, leading to the upregulation of heme oxygenase-1 (HO-1) and protecting cells from oxidative stress-induced apoptosis.[5] It has also been reported to modulate pathways involved in cancer, such as the TRAIL/TRAIL-R and mTOR pathways.[23][24]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Ampelopsin in Pharmacokinetic Studies
Problem: You are observing low and highly variable plasma concentrations of Ampelopsin after oral administration in your animal models, making it difficult to establish a clear dose-response relationship.
Possible Cause: This is likely due to the poor aqueous solubility and low intestinal permeability of Ampelopsin.
Solutions:
-
Formulation Enhancement:
-
Microemulsion: Prepare a microemulsion formulation of Ampelopsin. A Capmul MCM-based microemulsion with Cremophor EL as a surfactant and Transcutol as a cosurfactant has been shown to improve in vitro drug release.[3][7][25]
-
Cyclodextrin (B1172386) Inclusion Complex: Formulate Ampelopsin with hydroxypropyl-β-cyclodextrin (HPBCD) to enhance its solubility.[6][14]
-
Liposomes: Encapsulate Ampelopsin in liposomes. A film-ultrasonic dispersion technique can be used for preparation.[26][27]
-
-
Route of Administration:
-
If oral administration continues to yield inconsistent results, consider intraperitoneal (IP) injection for initial efficacy studies to bypass the gastrointestinal absorption barrier.[8] This will help determine if the compound is active in your model system before investing more resources in complex oral formulations.
-
Issue 2: Inconsistent In Vitro Dissolution Results for Ampelopsin Formulations
Problem: Your in vitro dissolution tests for different batches of your Ampelopsin formulation are showing high variability.
Possible Cause: This could be due to issues with the formulation preparation, such as incomplete complexation or dispersion, or particle aggregation.
Solutions:
-
Process Optimization:
-
For Inclusion Complexes: Ensure thorough mixing and adequate time for complex formation. Consider using techniques like kneading or freeze-drying for a more uniform product.
-
For Solid Dispersions: Optimize the solvent evaporation or melting process to ensure a homogenous dispersion of Ampelopsin within the polymer matrix.
-
For Nanoformulations: Monitor particle size and zeta potential to ensure stability and prevent aggregation.
-
-
Characterization:
-
Routinely characterize your formulations using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM) to confirm the physical state of Ampelopsin and the integrity of the formulation.[14]
-
Data Presentation
Table 1: Example of a Microemulsion Formulation for Ampelopsin
| Component | Concentration (%) | Role |
| Ampelopsin | As required | Active Pharmaceutical Ingredient |
| Capmul MCM | 5.5 | Oil Phase |
| Cremophor EL | 25 | Surfactant |
| Transcutol P | 8.5 | Cosurfactant |
| Distilled Water | 61 | Aqueous Phase |
Source: Adapted from studies on microemulsion-based delivery systems for Ampelopsin.[3][7][25]
Table 2: Solubility Enhancement of Ampelopsin with Cyclodextrins
| Cyclodextrin | Complexation Efficiency | Stability Constant (K1:1) | Solubility Increase |
| β-Cyclodextrin (β-CD) | - | - | ~5% |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High | High | ~19% |
Source: Data from a study on Ampelopsin solubilization by inclusion complexes.[6]
Experimental Protocols
Protocol 1: Preparation of Ampelopsin Microemulsion
Objective: To prepare a microemulsion formulation to enhance the oral bioavailability of Ampelopsin.
Materials:
-
Ampelopsin
-
Capmul MCM (Oil)
-
Cremophor EL (Surfactant)
-
Transcutol P (Cosurfactant)
-
Distilled Water
-
Magnetic stirrer
-
Beakers
-
Pipettes
Methodology:
-
Accurately weigh the required amount of Ampelopsin and dissolve it in Capmul MCM (oil phase) in a beaker.
-
Add the specified amounts of Cremophor EL (surfactant) and Transcutol P (cosurfactant) to the oil phase.
-
Gently mix the components for 10 minutes using a magnetic stirrer at a constant temperature of 40 ± 2°C to form a clear solution.
-
Slowly titrate the mixture with distilled water while continuously stirring until a stable and transparent microemulsion is formed.[7]
-
Visually inspect the resulting microemulsion for transparency and homogeneity.
Protocol 2: Preparation of Ampelopsin-Cyclodextrin Inclusion Complexes
Objective: To prepare an inclusion complex of Ampelopsin with cyclodextrin to improve its aqueous solubility.
Materials:
-
Ampelopsin
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Distilled Water
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for freeze-drying method)
Methodology (Kneading Method):
-
Place the required molar ratio of Ampelopsin and HPBCD in a mortar.
-
Add a small amount of water to form a thick paste.
-
Knead the paste for 60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
Methodology (Freeze-Drying Method):
-
Dissolve HPBCD in distilled water.
-
Add Ampelopsin to the HPBCD solution and stir for 24 hours to allow for complexation.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a powdered inclusion complex.
Protocol 3: Preparation of Ampelopsin Liposomes
Objective: To prepare liposomal formulations of Ampelopsin for improved delivery.
Materials:
-
Ampelopsin
-
Phosphatidylcholine (e.g., soy lecithin)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate Buffered Saline (PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Methodology (Thin-Film Hydration Method):
-
Dissolve Ampelopsin, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.[26][27]
-
(Optional) For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for improving Ampelopsin bioavailability.
Caption: Ampelopsin's activation of the Akt signaling pathway.
References
- 1. Ampelopsin - Wikipedia [en.wikipedia.org]
- 2. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microemulsion drug delivery system: for bioavailability enhancement of ampelopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 5. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. roquette.com [roquette.com]
- 7. Microemulsion Drug Delivery System: For Bioavailability Enhancement of Ampelopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [Study on preparation of ampelopsin liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Structural Confirmation of Ampelopsin (Dihydromyricetin)
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural compounds is a critical foundation for further investigation into their biological activities and therapeutic potential. This guide provides a comprehensive comparison of the analytical data that confirms the chemical structure of Ampelopsin, also widely known as Dihydromyricetin (DHM).
Ampelopsin, a flavonoid found in various plants including those of the Ampelopsis genus, is chemically identified as (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one.[1][2][3] Its structure has been unequivocally established through a combination of spectroscopic and crystallographic methods. This guide will detail the key experimental evidence supporting this structure.
Structural and Spectroscopic Data
The structural confirmation of Ampelopsin (Dihydromyricetin) is supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Table 1: Key Identifier and Physicochemical Properties of Ampelopsin (Dihydromyricetin)
| Property | Value | Reference |
| IUPAC Name | (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | [2] |
| Synonyms | Dihydromyricetin (DHM), (+)-Ampelopsin | [2][3] |
| CAS Number | 27200-12-0 | [2] |
| Molecular Formula | C₁₅H₁₂O₈ | [2] |
| Molar Mass | 320.25 g/mol | [2] |
Table 2: ¹H NMR Spectral Data of Ampelopsin (Dihydromyricetin) Dihydrate
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 11.90 | s | 1H | 5-OH | [4][5] |
| 10.82 | s | 1H | 7-OH | [4][5] |
| 8.91 | s | 2H | 3', 5'-OH | [4][5] |
| 8.22 | s | 1H | 4'-OH | [4][5] |
| 6.39 | s | 2H | H-2', H-6' | [4][5] |
| 5.90 | d, J = 2.1 Hz | 1H | H-6 | [4][5] |
| 5.86 | d, J = 2.1 Hz | 1H | H-8 | [4][5] |
| 5.76 | d, J = 6.2 Hz | 1H | 3-OH | [4][5] |
| 4.90 | d, J = 10.9 Hz | 1H | H-2 | [4][5] |
| 4.41 | dd, J = 10.9, 6.2 Hz | 1H | H-3 | [4][5] |
Table 3: X-ray Crystallographic Data for Ampelopsin (Dihydromyricetin) Dihydrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4] |
| Space Group | P2₁2₁2₁ | [4] |
| a (Å) | 15.3733 (10) | [4] |
| b (Å) | 7.8961 (10) | [4] |
| c (Å) | 24.1511 (2) | [4] |
| Density (calculated) (g/cm³) | 1.616 | [4] |
Experimental Protocols
The definitive structure of Ampelopsin (Dihydromyricetin) has been established through the following key experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of organic molecules heavily relies on NMR spectroscopy.[6][7] For Ampelopsin (Dihydromyricetin), both ¹H and ¹³C NMR spectra are employed to determine the connectivity of atoms and the stereochemistry of the molecule.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: A sample of purified Ampelopsin (Dihydromyricetin) dihydrate is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration suitable for NMR analysis.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, such as a 400 MHz instrument.
-
Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are analyzed to assign each proton to its specific position within the molecular structure. Two-dimensional NMR techniques, such as COSY and HMBC, can be used for further confirmation of the assignments.[8]
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in its crystalline state.[9]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Single crystals of Ampelopsin (Dihydromyricetin) dihydrate suitable for X-ray diffraction are grown from a supersaturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as a series of images.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[4]
Signaling Pathway Modulation by Ampelopsin
Ampelopsin (Dihydromyricetin) has been shown to exert its biological effects by modulating various cellular signaling pathways. One such pathway is the SIRT1/mTOR signaling cascade, which is involved in regulating aging and cellular autophagy.[10] Ampelopsin has been observed to downregulate miR-34a, which in turn leads to the upregulation of SIRT1 and subsequent downregulation of the mTOR pathway, thereby promoting autophagy and exerting anti-aging effects.[10]
Caption: Ampelopsin's modulation of the SIRT1/mTOR signaling pathway.
This guide provides a consolidated overview of the key experimental data that confirms the structure of Ampelopsin (Dihydromyricetin). The presented spectroscopic and crystallographic evidence, in conjunction with the detailed experimental protocols, offers a robust foundation for researchers engaged in the study of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ampelopsin - Wikipedia [en.wikipedia.org]
- 3. Chemistry:Ampelopsin - HandWiki [handwiki.org]
- 4. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. mdpi.com [mdpi.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ampelopsin Analogs: Unraveling the Biological Activities of Ampelopsin (Dihydromyricetin)
A direct comparative analysis of the biological activities of Ampelopsin G and Ampelopsin F against the widely recognized Ampelopsin (Dihydromyricetin) is not feasible at this time due to a lack of available scientific literature and experimental data on compounds specifically designated as "this compound" and "Ampelopsin F." The predominant body of research focuses on Ampelopsin, which is chemically known as Dihydromyricetin (DHM). This guide, therefore, provides a comprehensive overview of the multifaceted biological activities of Ampelopsin (Dihydromyricetin), supported by experimental findings and mechanistic insights.
Ampelopsin, a flavonoid abundantly found in plants of the Ampelopsis genus, has garnered significant attention within the scientific community for its broad spectrum of pharmacological effects.[1][2][3] This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of its biological activities, supported by experimental data and elucidated signaling pathways.
I. Overview of Biological Activities
Ampelopsin (Dihydromyricetin) exhibits a remarkable range of biological activities, positioning it as a promising candidate for therapeutic development. These activities include:
-
Antioxidant Effects: Ampelopsin is a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[4]
-
Anti-Inflammatory Properties: It demonstrates significant anti-inflammatory effects by modulating various inflammatory pathways and reducing the production of pro-inflammatory cytokines.
-
Anticancer Potential: Research suggests that Ampelopsin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth through the regulation of multiple cellular signaling pathways.[5]
-
Hepatoprotective Functions: Ampelopsin has shown protective effects on the liver, mitigating damage caused by toxins and alcohol.[6]
-
Neuroprotective Effects: Emerging evidence indicates that Ampelopsin may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
-
Metabolic Regulation: It has been shown to improve glucose and lipid metabolism, suggesting potential applications in the management of metabolic disorders like diabetes and non-alcoholic fatty liver disease.[7]
II. Quantitative Data on Biological Activities
The following table summarizes key quantitative data from various experimental studies, highlighting the efficacy of Ampelopsin in different biological assays.
| Biological Activity | Assay/Model | Key Findings | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Exhibited excellent free radical scavenging activity. | [4] |
| ABTS Radical Scavenging | Showed potent scavenging of ABTS radicals. | [4] | |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrated significant ferric reducing power. | [4] | |
| Anti-Inflammatory | LPS-treated Piglets | Decreased malondialdehyde and protein carbonyl contents. | [4] |
| Anticancer | Human Lung Adenocarcinoma Cells | Induced mitochondrial-mediated apoptosis. | [5] |
| Renal Cell Carcinoma | Inhibited cell viability and metastasis via the PI3K/AKT signaling pathway. | [5] | |
| Leukemia Cells (HL60 and K562) | Inhibited cell proliferation and induced apoptosis by downregulating AKT and NF-κB signaling. | [5] | |
| Hepatoprotective | Alcohol-Induced Fatty Liver Mouse Model | Reduced serum levels of ethanol, GOT, and GPT, and liver TG. | [7] |
| Metabolic Regulation | Pancreatic Lipase (B570770) Activity | Significantly inhibited pancreatic lipase activity in a dose-dependent manner. | [7] |
| Differentiated 3T3-L1 Adipocytes | Promoted triglyceride decomposition. | [7] |
III. Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies for key experiments.
A. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of Ampelopsin are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (typically 517 nm).
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
ABTS radical cations are produced by reacting ABTS solution with potassium persulfate.
-
The ABTS radical solution is diluted with a buffer to a specific absorbance.
-
Different concentrations of Ampelopsin are added to the ABTS radical solution.
-
The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
The percentage of inhibition is calculated.
-
B. Cell-Based Assays for Anticancer Activity
-
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Ampelopsin for a specified duration (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (around 570 nm) to determine cell viability.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with Ampelopsin as described above.
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
IV. Signaling Pathways Modulated by Ampelopsin
Ampelopsin exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
A. Anticancer Signaling Pathway
Caption: Ampelopsin's anticancer effect via PI3K/AKT/mTOR and NF-κB inhibition.
B. Experimental Workflow for Cell Viability
Caption: Workflow of the MTT assay for determining cell viability after Ampelopsin treatment.
V. Conclusion
While the specific biological activities of "this compound" and "Ampelopsin F" remain uncharacterized in publicly available research, Ampelopsin (Dihydromyricetin) stands out as a flavonoid with significant therapeutic potential. Its well-documented antioxidant, anti-inflammatory, anticancer, hepatoprotective, and metabolic regulatory effects, supported by a growing body of experimental evidence, make it a compelling subject for continued investigation and drug development. Future research may yet uncover the properties of other Ampelopsin analogs, but for now, Dihydromyricetin remains the focus of scientific exploration in this family of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ampelopsin - Wikipedia [en.wikipedia.org]
- 3. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Battle of Polyphenols: Ampelopsin G vs. Resveratrol
For researchers, scientists, and drug development professionals, the quest for potent and effective therapeutic compounds is ongoing. Among the vast array of natural products, the polyphenols Ampelopsin G (also known as dihydromyricetin (B1665482) or DHM) and resveratrol (B1683913) have garnered significant attention for their diverse biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in evaluating their potential applications in drug development.
Both this compound, a flavonoid primarily found in plants like Ampelopsis grossedentata (vine tea), and resveratrol, a stilbenoid famously present in grapes and red wine, exhibit a remarkable spectrum of antioxidant, anti-inflammatory, and anti-cancer properties. While they share some mechanistic similarities, crucial differences in their potency and modes of action are vital for consideration in therapeutic development.
Data Presentation: A Quantitative Comparison
To facilitate a clear and direct comparison, the following tables summarize the quantitative data on the biological activities of this compound and resveratrol. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Antioxidant Activity
The antioxidant capacity of a compound is a measure of its ability to neutralize harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate this activity, with a lower IC50 value indicating higher potency.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| This compound (DHM) | 3.24 - 22.6[1] | 3.1 - 5.32[1] |
| Resveratrol | ~29.8 (calculated from 0.131 mM)[2] | 2.86[3] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental protocols.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drugs.
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound (DHM) | Data not available in direct comparison |
| Resveratrol | ~50[4] |
While direct comparative data for this compound is limited, some studies suggest it inhibits COX-2 expression.[5]
Anti-Cancer Activity
The cytotoxic effects of this compound and resveratrol have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that inhibits 50% of cell growth.
| Cell Line | This compound (DHM) IC50 (µM) | Resveratrol IC50 (µM) |
| MCF-7 (Breast Cancer) | ~60 (inhibited viability at this concentration)[3] | ~20-50 |
| HepG2 (Liver Cancer) | Data not available in direct comparison | ~57.4 |
| A549 (Lung Cancer) | Synergistic effect with resveratrol[6][7] | ~60[8] |
One study demonstrated a synergistic anti-lung cancer effect when resveratrol was combined with dihydromyricetin on A549 cells.[6][7]
Signaling Pathways: Unraveling the Mechanisms of Action
The biological effects of this compound and resveratrol are mediated through their modulation of various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound: Targeting the SIRT1/mTOR Pathway
This compound has been shown to exert its effects, at least in part, by modulating the SIRT1/mTOR signaling pathway.[2][9][10] This pathway is a critical regulator of cellular processes such as autophagy, metabolism, and aging. By activating SIRT1 and inhibiting mTOR, this compound can induce autophagy, a cellular self-cleaning process that can help eliminate damaged components and suppress tumor growth.
Resveratrol: A Multi-Targeted Approach Including the Src/Stat3 Pathway
Resveratrol is known to interact with a multitude of signaling pathways. One of its key mechanisms in cancer is the inhibition of the Src/Stat3 signaling pathway.[11][12] The Src kinase and the STAT3 transcription factor are often constitutively active in cancer cells, promoting proliferation, survival, and metastasis. Resveratrol can inhibit Src activity, thereby preventing the activation of STAT3 and its downstream pro-cancerous effects.
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the antioxidant activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Experimental Workflow:
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (this compound or resveratrol) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.[10][13][14][15]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or resveratrol and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.[11][16][17][18][19]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Experimental Workflow:
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound or resveratrol for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-SIRT1, mTOR, p-Src, STAT3) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[2][7][20][21][22][23]
Conclusion
Both this compound and resveratrol demonstrate significant potential as therapeutic agents due to their potent antioxidant, anti-inflammatory, and anti-cancer activities. Resveratrol appears to have been more extensively studied, with more available quantitative data on its inhibitory concentrations. However, this compound shows comparable, and in some cases, potentially superior antioxidant activity. The synergistic effects observed when combining resveratrol with dihydromyricetin suggest that combination therapies could be a promising avenue for future research.
The choice between this compound and resveratrol for a specific therapeutic application will depend on a variety of factors, including the target disease, the desired mechanism of action, and the pharmacokinetic and toxicological profiles of each compound. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further investigation and development of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective role of Dihydromyricetin in Alzheimer's disease rat model associated with activating AMPK/SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resveratrol synergistically enhances anti-lung cancer efficacy with myricetin and dihydromyricetin on A549 cells by increasing their intracellular concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 9. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol inhibits Src and Stat3 signaling and induces the apoptosis of malignant cells containing activated Stat3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. STAT3 pathway as a molecular target for resveratrol in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Analysis of Oligostilbenes from Ampelopsis Species for Researchers and Drug Development Professionals
A deep dive into the comparative bioactivities of oligostilbenes from Ampelopsis, this guide offers a side-by-side analysis of their antioxidant and anti-inflammatory properties, supported by experimental data and detailed protocols. The structural diversity of these resveratrol (B1683913) oligomers, isolated from various Ampelopsis species, translates into a range of biological potencies, making them promising candidates for therapeutic development.
This guide focuses on a selection of oligostilbenes, including vitisinol A, (+)-ε-viniferin, (+)-vitisin A, (−)-vitisin B, and (+)-hopeaphenol, primarily isolated from Ampelopsis brevipedunculata. We will explore their comparative efficacy in scavenging free radicals and inhibiting key inflammatory mediators, providing researchers with the necessary data to inform further investigation and drug discovery efforts.
Comparative Biological Activities: A Quantitative Overview
The therapeutic potential of oligostilbenes is intrinsically linked to their chemical structure, which dictates their antioxidant and anti-inflammatory capacities. The following tables summarize the available quantitative data from various in vitro assays, offering a clear comparison of the bioactivities of selected oligostilbenes from Ampelopsis.
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
| Oligostilbene | DPPH Radical Scavenging IC50 (µM) | Ferric Reducing Antioxidant Power (FRAP) IC50 (µM) | Nitric Oxide (NO) Scavenging IC50 (µM) |
| (+)-ε-Viniferin | 80.12 ± 13.79[1] | 28.81 ± 4.15 | 338.35 ± 89.47[1] |
| (−)-Vitisin B | 129.14 ± 26.13[1] | Not Reached | 368.80 ± 14.20[1] |
| Vitisinol A | Data not available | Data not available | Data not available |
| (+)-Vitisin A | Data not available | Data not available | Data not available |
| (+)-Hopeaphenol | Data not available | Data not available | Data not available |
Note: Data for vitisinol A, (+)-vitisin A, and (+)-hopeaphenol in these specific antioxidant assays were not available in the reviewed literature.
Anti-inflammatory Activity
The anti-inflammatory properties of these oligostilbenes have been assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Oligostilbene | Nitric Oxide (NO) Inhibition in LPS-stimulated BV-2 microglial cells IC50 (µM) |
| (−)-Vitisin B | 4.7 ± 0.5[2] |
| Vitisinol A | Data not available |
| (+)-ε-Viniferin | Data not available |
| (+)-Vitisin A | Data not available |
| (+)-Hopeaphenol | Data not available |
Note: While direct IC50 values for NO inhibition in RAW 264.7 cells were not consistently available, a study on LPS-induced BV-2 microglial cells provided an IC50 for (–)-vitisin B.[2] The same study indicated that vitisinol A and (+)-hopeaphenol significantly reduced NO production at a concentration of 10 µM in RAW 264.7 cells, suggesting potent anti-inflammatory activity.[2]
Cytotoxicity
Evaluating the cytotoxicity of these compounds is crucial for determining their therapeutic window. The MTT assay is commonly used to assess cell viability.
| Oligostilbene | Cell Viability (RAW 264.7 cells) at 10 µM (% of control) |
| Vitisinol A | ~100% |
| (+)-ε-Viniferin | ~80% |
| (−)-Vitisin B | ~75% |
| (+)-Vitisin A | ~60% |
| (+)-Hopeaphenol | ~35%[3] |
Note: Data is estimated from graphical representations in the cited literature and indicates the relative cytotoxicity of the compounds.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the bioactivities of Ampelopsis oligostilbenes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the oligostilbenes for a specified period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with oligostilbenes, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Western Blot for iNOS and COX-2 Expression
Western blotting is used to detect the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Anti-inflammatory signaling pathway inhibited by Ampelopsis oligostilbenes.
Caption: Experimental workflow for isolation and bioactivity screening of oligostilbenes.
References
Ampelopsin G: A Comparative Guide to its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant capacity of Ampelopsin G, also known as dihydromyricetin, a flavonoid with significant therapeutic potential. Through a comparative approach, this document benchmarks this compound's performance against established antioxidants—Vitamin C, Quercetin (B1663063), and Resveratrol—presenting key experimental data to validate its efficacy. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacity of this compound and selected reference compounds was evaluated using common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of the radical), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Ferric Reducing Antioxidant Power (FRAP) Value |
| This compound | 17.31[1] | 2.76[1] | Not readily available in the searched literature |
| Quercetin | 0.74 - 19.17[2] | 1.89[3] | ~3.02 times more active than Trolox |
| Vitamin C (Ascorbic Acid) | 6.35 - 9.53[2] | 5.18 | Standard for comparison |
| Resveratrol | 15.54 | 2.86 | 13.42 to 210.26 µmol/L TE |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and aid in the design of future experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a pale yellow hydrazine (B178648) is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound and comparator compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate or test tubes, add 100 µL of the sample or standard solution to 100 µL of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound and comparator compounds in a suitable solvent.
-
Reaction Mixture: Add 20 µL of the sample or standard solution to 2 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds.
-
Reaction Mixture: Add 100 µL of the diluted sample to 3 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test mixture with those obtained from increasing concentrations of a known Fe²⁺ standard solution (e.g., FeSO₄). The results are expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
Cell Treatment: Wash the cells with a suitable buffer and then treat them with the test compound and 25 µM DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: After washing to remove the excess probe and compound, add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.
Mandatory Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
References
A Comparative Analysis of the Anti-Inflammatory Effects of Ampelopsin G and Other Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Ampelopsin G (also known as dihydromyricetin), a flavonoid, and other prominent stilbenoids, namely resveratrol (B1683913) and pterostilbene (B91288). This document summarizes key quantitative data, outlines experimental methodologies for relevant assays, and visualizes the primary signaling pathways involved in their anti-inflammatory action.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) and other quantitative measures of the anti-inflammatory effects of this compound, resveratrol, and pterostilbene on key inflammatory markers. The data is compiled from various in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a standard model for inflammation research.
| Compound | Target | Cell Line | IC50 / Inhibition | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Significant inhibition at 20-100 mg/L | [1] |
| TNF-α Secretion | RAW 264.7 | Significant reduction at 10, 20, 30 µM | [2] | |
| IL-6 Secretion | RAW 264.7 | Significant reduction at 10, 20, 30 µM | [2] | |
| NF-κB Activation | HeLa (TNF-α stimulated) | Markedly inhibited | [3] | |
| Resveratrol | Nitric Oxide (NO) Production | RAW 264.7 | Attenuated at 1, 5, and 10 µM | [4] |
| TNF-α Secretion | RAW 264.7 | Attenuated at 1, 5, and 10 µM | [4] | |
| IL-6 Secretion | BV-2 (microglia) | Decreased levels | [5] | |
| NF-κB Activation | RAW 264.7 | Suppressed in a dose-dependent manner | [6] | |
| Pterostilbene | Nitric Oxide (NO) Production | RAW 264.7 | Significantly reduced at 5 µM | [7] |
| TNF-α Secretion | 3T3-L1 & RAW 264.7 co-culture | Suppressed | [8] | |
| IL-6 Secretion | 3T3-L1 & RAW 264.7 co-culture | Suppressed | [8] | |
| NF-κB Activation | RAW 264.7 | Attenuated | [7] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Key Signaling Pathways in Inflammation
Stilbenoids exert their anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates the central role of the NF-κB pathway in mediating the inflammatory response to stimuli like LPS and how stilbenoids can intervene.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard practices and can be adapted for the comparative evaluation of this compound and other stilbenoids.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This experimental workflow outlines the steps to induce an inflammatory response in macrophage cells, a common model to screen for anti-inflammatory compounds.
Measurement of TNF-α and IL-6 by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.
Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 2% BSA) for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants (collected from the LPS-stimulation experiment) and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H2SO4), which will turn the color to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[9][10]
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammatory gene expression.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization. Incubate for 24-48 hours.[11]
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the stilbenoids or a vehicle control for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or PMA, for 6-12 hours.[11]
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to lyse the cells and release the luciferases.
-
Luciferase Measurement:
-
Add a firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add a Renilla luciferase substrate (which also quenches the firefly luciferase signal) and measure the luminescence.[11]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the stilbenoids is determined by the reduction in normalized luciferase activity compared to the stimulated control.
Conclusion
This compound, resveratrol, and pterostilbene all demonstrate significant anti-inflammatory properties by inhibiting key inflammatory mediators and modulating the NF-κB signaling pathway. While pterostilbene has been suggested to have greater bioavailability and, in some studies, more potent anti-inflammatory effects than resveratrol, more direct comparative studies including this compound are needed to definitively rank their efficacy.[12][13] The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses, which will be crucial for the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dihydromyricetin-Encapsulated Liposomes Inhibit Exhaustive Exercise-Induced Liver Inflammation by Orchestrating M1/M2 Macrophage Polarization [frontiersin.org]
- 3. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. benchchem.com [benchchem.com]
- 12. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
The Sweet Spot of Bioactivity: A Comparative Guide to the Structure-Activity Relationship of Flavonoid Glycosides
A Note to Our Audience: While the specific focus of this guide was intended to be Ampelopsin G and its analogs, a comprehensive literature search revealed a scarcity of publicly available, comparative data on the synthesis and biological evaluation of a series of this compound analogs. To provide a valuable and data-driven resource for researchers, scientists, and drug development professionals, we have broadened the scope of this guide to the structure-activity relationship (SAR) of flavonoid glycosides . The principles and experimental data presented herein for well-studied flavonoids like quercetin (B1663063), kaempferol (B1673270), and luteolin (B72000) offer significant insights that can inform the rational design and evaluation of novel this compound analogs and other flavonoid-based therapeutic agents.
Unlocking the Potential: The Influence of Structure on Biological Activity
Flavonoids are a diverse class of polyphenolic compounds renowned for their antioxidant, anti-inflammatory, and anticancer properties. Their basic structure consists of two aromatic rings (A and B) connected by a three-carbon bridge that forms an oxygenated heterocyclic ring (C). The biological activity of flavonoids is intricately linked to their structural features, including the hydroxylation pattern of the aromatic rings, the presence of a double bond in the C ring, and, crucially, the nature and position of attached sugar moieties (glycosylation).
Key SAR Principles for Flavonoid Glycosides:
-
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the A and B rings are paramount for antioxidant activity. An ortho-dihydroxy (catechol) group on the B-ring, as seen in quercetin and luteolin, significantly enhances radical scavenging capabilities.[1][2]
-
The C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring, in conjugation with the 4-oxo group, facilitates electron delocalization, which is a key feature for effective radical scavenging.
-
The Impact of Glycosylation: The addition of sugar moieties to the flavonoid aglycone (the non-sugar part) has a profound impact on its physicochemical properties and biological activity.
-
Solubility and Bioavailability: Glycosylation generally increases the water solubility of flavonoids, which can improve their bioavailability.[3]
-
Antioxidant Activity: As a general rule, glycosylation tends to decrease the in vitro antioxidant activity of the parent aglycone. This is because the sugar moiety can sterically hinder the radical scavenging hydroxyl groups.[3] However, the specific type and position of the sugar can lead to nuanced effects.
-
Anticancer Activity: The effect of glycosylation on anticancer activity is complex and appears to be cell-line and compound-specific. In some cases, the aglycone is more potent, while in others, specific glycosides show enhanced activity.[4][5][6] The increased solubility and altered membrane permeability conferred by glycosylation can play a significant role.
-
Quantitative Comparison of Flavonoid Glycoside Bioactivity
To illustrate the principles of SAR, the following tables summarize the quantitative biological activity data for a selection of flavonoid glycosides from published studies. The data is presented as IC50 values (the concentration required to inhibit 50% of a biological activity), where a lower value indicates greater potency.
Antioxidant Activity: A Comparative Analysis
The antioxidant capacity of flavonoid glycosides is commonly assessed using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | Antioxidant Assay | IC50 (µM) | Key Structural Difference from Aglycone | Reference |
| Quercetin (Aglycone) | DPPH | 4.60 ± 0.3 | - | [7] |
| Isoquercitrin (Quercetin-3-O-glucoside) | DPPH | 78.16 ± 4.83 | Glucose at 3-OH | [8][9] |
| Quercitrin (Quercetin-3-O-rhamnoside) | DPPH | 87.99 ± 5.43 | Rhamnose at 3-OH | [8][9] |
| Luteolin (Aglycone) | DPPH | 20.2 | - | [10] |
| Luteolin-7-O-β-glucoside | DPPH | 21.2 | Glucose at 7-OH | [10] |
| Luteolin-3'-O-β-glucoside | DPPH | > 100 | Glucose at 3'-OH | [10] |
| Luteolin-4'-O-β-glucoside | DPPH | > 100 | Glucose at 4'-OH | [10] |
Note: The data presented is compiled from different studies and should be used for illustrative comparison of trends.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The anticancer potential of flavonoid glycosides is often evaluated by their cytotoxicity against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Cell Line | IC50 (µM) | Key Structural Difference from Aglycone | Reference |
| Kaempferol (Aglycone) | HepG2 (Liver Cancer) | 30.92 | - | [4] |
| Kaempferol-7-O-glucoside | HepG2 (Liver Cancer) | > 100 | Glucose at 7-OH | [4] |
| Kaempferol-3-O-rhamnoside | HepG2 (Liver Cancer) | > 100 | Rhamnose at 3-OH | [4] |
| Kaempferol-3-O-rutinoside | HepG2 (Liver Cancer) | > 100 | Rutinose at 3-OH | [4] |
| Apigenin (Aglycone) | N/A | N/A | - | |
| Apigetrin (Apigenin-7-O-glucoside) | Liver Cells (Cytotoxicity) | 90 µg/mL | Glucose at 7-OH | [11] |
| Quercetin (Aglycone) | N/A | N/A | - | |
| Quercitrin (Quercetin-3-O-rhamnoside) | Liver Cells (Cytotoxicity) | 73 µg/mL | Rhamnose at 3-OH | [11] |
Note: The data presented is compiled from different studies and should be used for illustrative comparison of trends. Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of flavonoid analogs. Below are methodologies for key assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (flavonoid glycosides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compounds and the positive control in the same solvent.
-
Reaction: In a test tube or microplate well, mix a fixed volume of the DPPH solution with a specific volume of the test sample or control.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[12]
MTT Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid glycoside analogs for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.
Visualizing the Pathways and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
Caption: A simplified diagram of the flavonoid biosynthesis pathway.
Caption: A typical experimental workflow for SAR studies of flavonoid analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth [mdpi.com]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavones, Flavonols, and Glycosylated Derivatives-Impact on Candida albicans Growth and Virulence, Expression of CDR1 and ERG11, Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iomcworld.com [iomcworld.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Ampelopsin G and Other Dibenzobicyclo[3.2.1]octadiene Compounds for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Bioactivity, and Performance
The dibenzobicyclo[3.2.1]octadiene scaffold is a unique structural motif found in a class of naturally occurring lignans (B1203133) and oligostilbenes. These compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of Ampelopsin G and other notable compounds sharing this distinctive chemical architecture, with a focus on their performance in key experimental assays. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising class of molecules.
Structural Overview
Dibenzobicyclo[3.2.1]octadiene compounds are characterized by a rigid tricyclic core, which imparts specific stereochemical properties that are often crucial for their biological function. This compound, an oligostilbene isolated from Ampelopsis brevipedunculata, exemplifies this structural class. For the purpose of this comparison, we will examine this compound's close analogue, Ampelopsin F, alongside other structurally related compounds for which experimental data is available.
Comparative Biological Activity
The biological activities of dibenzobicyclo[3.2.1]octadiene compounds are diverse, ranging from cytotoxic and antiviral to enzyme-inhibitory effects. The following sections and tables summarize the available quantitative data for a selection of these compounds.
It is crucial to note that the data presented below has been collated from various studies. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions such as cell lines, viral strains, and assay protocols may differ between studies.
Cytotoxicity
Several dibenzobicyclo[3.2.1]octadiene compounds have demonstrated significant cytotoxic activity against various cancer cell lines. This has led to their investigation as potential anticancer agents.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Upunaphenol A | HL-60 (Human promyelocytic leukemia) | Not Specified | 9.2 | [1] |
| Vaticanol C | Various leukemia and cancer cell lines | Not Specified | Potent (exact IC50 not specified) |
IC50: Half maximal inhibitory concentration.
Antiviral Activity
The unique structural features of dibenzobicyclo[3.2.1]octadiene compounds also confer antiviral properties. Vaticanol B, for instance, has shown promising activity against the Hepatitis C virus (HCV).
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vaticanol B | HCV | Huh7it-1 | Not Specified | 3.97 | 617.5 | 155.4 | [2] |
EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration. SI = CC50/EC50.
Enzyme Inhibition
Certain dibenzobicyclo[3.2.1]octadiene compounds have been identified as potent enzyme inhibitors, highlighting their potential for therapeutic intervention in various diseases. Hopeahainol A is a notable example, with demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
| Compound | Enzyme | Assay | IC50 (µM) | Ki (µM) | Reference |
| Hopeahainol A | Acetylcholinesterase (AChE) | Not Specified | 4.33 | ~20 | [3][4] |
| Benzobicyclo[3.2.1]octene Derivative (Compound 51) | Acetylcholinesterase (AChE) | Not Specified | 8.3 | Not Reported | [5] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Enzyme Inhibition Assay (Cholinesterase Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cholinesterases, such as acetylcholinesterase (AChE).
-
Reagent Preparation: Prepare solutions of the enzyme (e.g., human recombinant AChE), the substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm for the DTNB reaction product) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of enzyme inhibition. Calculate the IC50 and, if applicable, the inhibition constant (Ki) using appropriate kinetic models.
Visualizing a Representative Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of natural product extracts containing dibenzobicyclo[3.2.1]octadiene compounds.
Putative Signaling Pathway
Based on the observed anti-inflammatory and cell-protective effects of related compounds like Vaticanol B, a plausible signaling pathway involves the modulation of the Endoplasmic Reticulum (ER) stress response.
Conclusion
The dibenzobicyclo[3.2.1]octadiene class of natural products, including this compound and its analogues, represents a rich source of bioactive molecules with therapeutic potential. While direct comparative data for this compound is currently limited, the available information on structurally related compounds highlights the promise of this chemical scaffold in the fields of oncology, virology, and neurodegenerative disease research. Further investigation into the specific activities and mechanisms of action of this compound is warranted to fully elucidate its potential and to guide future drug discovery and development efforts. This guide serves as a foundational resource to stimulate and support such endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Hopeahainol A: an acetylcholinesterase inhibitor from Hopea hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hopeahainol A binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Ampelopsin G on Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of Ampelopsin G, a natural flavonoid compound, on various cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Overview of this compound Cytotoxicity
This compound, also known as dihydromyricetin, has demonstrated significant cytotoxic effects against a range of cancer cell lines, while exhibiting lower toxicity towards normal cells. This selective activity makes it a promising candidate for further investigation in oncology. This guide summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines and outlines the experimental protocols used to determine these values. Furthermore, it delves into the key signaling pathways implicated in this compound-induced cell death.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by cytotoxicity assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 24 hours | 60.77 | [1] |
| 48 hours | 45.1 | [1] | ||
| K-562 | Chronic Myelogenous Leukemia | 24 hours | 156.2 | [1] |
| 48 hours | 135.2 | [1] | ||
| MCF-7 | Breast Cancer (ER+) | 24 hours | Not explicitly stated, but dose-dependent inhibition observed at 20-80 µM | [2] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 24 hours | Not explicitly stated, but dose-dependent inhibition observed at 20-80 µM | [2] |
| MCF-10A | Normal Breast Epithelial | 24 hours | No significant cytotoxicity observed at concentrations up to 80 µM | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Maintenance
Human breast cancer cell lines (MCF-7, MDA-MB-231), leukemia cell lines (HL-60, K-562), and the normal human breast epithelial cell line (MCF-10A) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (CCK-8 or MTT Assay)
The cytotoxic effect of this compound was determined using either the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0-400 µM). A control group with no drug treatment was also included.
-
Incubation: The plates were incubated for 24 or 48 hours.
-
Reagent Addition:
-
For CCK-8 Assay: 10 µL of CCK-8 solution was added to each well.
-
For MTT Assay: 20 µL of MTT solution (5 mg/mL) was added to each well.
-
-
Final Incubation: Plates were incubated for an additional 1-4 hours to allow for the formation of formazan (B1609692).
-
Absorbance Measurement:
-
For CCK-8 Assay: The absorbance was measured at 450 nm using a microplate reader.
-
For MTT Assay: The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm or 570 nm.
-
-
Data Analysis: Cell viability was calculated as a percentage of the control group, and IC50 values were determined from dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its cytotoxic effects.
Caption: General workflow for cytotoxicity assessment of this compound.
Caption: this compound induces apoptosis via ROS and ER stress.[2]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Ampelopsin G: A Guide for Laboratory Professionals
Ampelopsin G, also known as Dihydromyricetin, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound can cause skin, eye, and respiratory irritation and is harmful if swallowed[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood[1][2].
Quantitative Data for this compound
A summary of the key physical and chemical properties of this compound relevant to its handling and disposal is provided in the table below.
| Property | Value | Source |
| Molar Mass | 320.253 g/mol | [3] |
| Appearance | Fine off-white to snow white powder | [4] |
| Solubility in Water | <0.1 mg/mL | [5] |
| Incompatible Materials | Strong oxidizing agents | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to national and local regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation:
-
Keep this compound waste in its original container whenever possible.
-
Do not mix this compound waste with other chemical waste streams to avoid potential hazardous reactions.
-
Label the waste container clearly as "this compound Waste" and include any relevant hazard symbols.
-
-
Small Spills and Residues:
-
In the event of a small spill, avoid generating dust.
-
Carefully collect the dry powder using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite[1][6].
-
Place the absorbed material into a suitable, closed container for disposal[6][7].
-
Clean the affected area thoroughly.
-
-
Container Disposal:
-
Empty containers should be handled as if they still contain the product.
-
Do not rinse empty containers into the drain.
-
Follow your institution's procedures for the disposal of contaminated containers.
-
-
Final Disposal:
-
Dispose of this compound waste through a licensed hazardous waste disposal facility[2].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
-
Avoid releasing this compound into the environment, including drains and waterways[2][6].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes safety and regulatory compliance. Always refer to your institution's specific protocols and the most current Safety Data Sheet (SDS) for the material.
References
Comprehensive Safety and Handling Guide for Ampelopsin G (Dihydromyricetin)
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal institutional safety review or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using and adhere to your institution's safety protocols.
Ampelopsin G is most commonly known in scientific literature as Ampelopsin or Dihydromyricetin (DHM). This guide provides essential safety and logistical information for handling this compound in a laboratory setting.
Hazard Identification and Safety Precautions
There are inconsistencies across various Safety Data Sheets (SDS) for Dihydromyricetin. Some classify it as non-hazardous, while others indicate it may cause skin, eye, and respiratory irritation[1][2][3]. Given this variability, a conservative approach to safety is recommended. Assume the compound is hazardous and requires careful handling to minimize exposure.
Primary Hazards:
-
Ingestion: While used in some dietary supplements, concentrated forms for research are not intended for consumption and may be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
A crucial line of defense against chemical exposure is the correct use of Personal Protective Equipment (PPE). The level of PPE should be determined by the specific task.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Receiving & Storage | - Nitrile gloves- Laboratory coat | - Safety glasses |
| Weighing & Handling Solid DHM | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers- Respiratory protection (N95 or higher) |
| Preparing & Handling DHM Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving (especially with organic solvents) |
| Procedures with Aerosolization Risk | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and use of this compound (DHM).
Workflow for Safe Handling of this compound (DHM)
Caption: A generalized workflow for this compound (DHM) handling.
Step-by-Step Procedures:
2.1 Receiving and Storage
-
Inspect Shipment: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before handling the primary container, put on nitrile gloves and a lab coat.
-
Damaged Packages: If damage is found, implement your institution's spill and exposure protocol. Do not open the package in an open lab environment. Move it to a fume hood if possible and notify your safety officer.
-
Storage: Store the container in a cool, dry, and dark place, away from strong oxidizing agents. Recommended storage temperature is typically 2-8°C[4]. Ensure the storage location is clearly labeled.
2.2 Weighing and Solution Preparation
-
Engineering Controls: All handling of solid DHM powder should be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Gather Materials: Before starting, assemble all necessary items: DHM container, spatulas, weighing paper or boat, and vials for the prepared solution.
-
Don PPE: Wear appropriate PPE as outlined in the table above, including gloves, a lab coat, and eye protection. For weighing powder, respiratory protection is strongly recommended.
-
Weighing: Carefully transfer the desired amount of DHM powder onto the weighing paper. Avoid creating dust. Use a dedicated spatula.
-
Solution Preparation:
-
Place a stir bar in the receiving flask or vial inside the fume hood.
-
Add the weighed DHM powder to the vial.
-
Slowly add the desired solvent (e.g., DMSO, ethanol) to the powder to prevent splashing.
-
Cap the vial and allow it to stir until the DHM is fully dissolved. DHM has low water solubility (0.2 mg/mL at 25°C) but is more soluble in organic solvents like DMSO and ethanol[5][6].
-
-
Labeling: Clearly label all solutions with the compound name (this compound / DHM), concentration, solvent, date of preparation, and your initials.
Disposal Plan
All materials contaminated with this compound (DHM) should be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.
3.1 Solid Waste
-
Contaminated Materials: This includes used gloves, weighing papers, pipette tips, and any other disposable labware that has come into contact with DHM.
-
Procedure:
-
Collect all solid waste in a dedicated, sealable plastic bag or container.
-
Label the container clearly as "Hazardous Waste: Dihydromyricetin" (or as required by your institution).
-
When the experiment is complete, or the bag is full, seal it and place it in the designated solid chemical waste container for your laboratory.
-
3.2 Liquid Waste
-
Unused Solutions: This includes any remaining stock solutions or experimental solutions containing DHM.
-
Procedure:
-
Collect all liquid waste in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Ensure the container is compatible with the solvent used (e.g., a glass bottle for organic solvents).
-
Label the container clearly with "Hazardous Waste," the full chemical name "Dihydromyricetin," the solvent used (e.g., "in DMSO"), and the approximate concentration.
-
Do not mix DHM waste with other chemical waste streams unless compatibility has been confirmed by your institution's safety officer.
-
3.3 Decontamination
-
After handling is complete, wipe down the work area (fume hood, benchtop) with a suitable solvent (e.g., 70% ethanol) and then soapy water to remove any residual contamination. Dispose of the cleaning materials as solid hazardous waste.
-
Always wash your hands thoroughly after removing your gloves.
Quantitative Data
Table 1: Physical and Chemical Properties of Dihydromyricetin (DHM)
| Property | Value | Reference |
| Synonyms | Ampelopsin, (+)-Dihydromyricetin | [4] |
| Molecular Formula | C₁₅H₁₂O₈ | [4] |
| Molecular Weight | 320.25 g/mol | [4] |
| Appearance | Fine off-white to snow white powder | [4] |
| Melting Point | 248 °C | [4] |
| Solubility | Water: ~0.2 mg/mLDMSO: ≥ 2.5 mg/mL | [3][5] |
| Storage Temperature | 2 - 8 °C | [4] |
Table 2: Toxicological and Preclinical Efficacy Data
| Parameter | Species | Value / Finding | Reference |
| Acute Oral Toxicity (LD50) | Mouse | >5 g/kg | [1] |
| Intraperitoneal Toxicity (LD50) | Mouse | 1,410 mg/kg | [1] |
| Effect on Acute Alcohol Intoxication | Rat | 1 mg/kg (i.p.) reduced duration of loss of righting reflex. | [2][6] |
| Effect on Voluntary Alcohol Consumption | Rat | 0.05 mg/mL in drinking water significantly reduced ethanol (B145695) intake. | [2] |
Table 3: Clinical Trial Data for Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter | DHM Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
| ALT (U/L) | -22.5 ± 18.3 | -5.8 ± 15.7 | <0.01 |
| AST (U/L) | -15.6 ± 12.1 | -4.2 ± 11.9 | <0.01 |
| Fasting Blood Glucose (mmol/L) | -0.8 ± 0.9 | -0.2 ± 0.7 | <0.01 |
| LDL-Cholesterol (mmol/L) | -0.4 ± 0.5 | -0.1 ± 0.4 | <0.05 |
| Data from a 3-month study with a daily dose of 600 mg DHM.[7] |
Experimental Protocols
Protocol 1: Preparation of Dihydromyricetin for In Vivo Studies
This protocol is adapted from studies investigating DHM's effects on alcohol intoxication in rodents[6].
Materials:
-
Dihydromyricetin (DHM) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration of DHM based on the target dose (e.g., 1 mg/kg) and animal weights.
-
Prepare Stock Solution:
-
Weigh the required amount of DHM powder in a fume hood.
-
Dissolve the DHM in a small volume of DMSO to create a concentrated stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of DHM in 1 mL of DMSO. Vortex until fully dissolved.
-
-
Prepare Dosing Solution:
-
On the day of the experiment, dilute the DMSO stock solution with sterile saline to the final desired concentration.
-
Important: The final concentration of DMSO in the dosing solution should be kept low (typically <10%) to avoid solvent toxicity. For example, to achieve a final dosing solution of 0.5 mg/mL from a 10 mg/mL stock, you would perform a 1:20 dilution in saline.
-
-
Administration: The solution is typically administered via intraperitoneal (i.p.) injection. The injection volume is often standardized, for example, 2 mL per 100 g of body weight[6].
Protocol 2: Clinical Trial Methodology for DHM in NAFLD
This protocol is a summary of a randomized, double-blind, placebo-controlled trial[7].
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 60 adult patients diagnosed with Non-Alcoholic Fatty Liver Disease (NAFLD).
-
Intervention:
-
Treatment Group (n=30): Received two 150 mg capsules of DHM, twice daily (total of 600 mg/day).
-
Control Group (n=30): Received two identical-looking placebo capsules, twice daily.
-
-
Duration: 3 months.
-
Primary Outcome Measures: Changes from baseline in serum levels of liver enzymes (ALT, AST, GGT), glucose, and lipids (LDL-c, ApoB).
-
Secondary Outcome Measures: Changes in insulin (B600854) resistance (HOMA-IR index) and serum levels of inflammatory and metabolic markers (TNF-α, cytokeratin-18, FGF21, adiponectin).
Signaling Pathways and Logical Relationships
DHM Modulation of the AMPK/SIRT1 Signaling Pathway
Dihydromyricetin has been shown to exert protective effects, in part, by activating the AMPK/SIRT1 signaling pathway. This pathway is a master regulator of cellular energy metabolism and has roles in reducing oxidative stress and inflammation[5][7][8].
Caption: DHM activates the AMPK/SIRT1 pathway to promote beneficial cellular processes.
References
- 1. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 6. Dihydromyricetin As a Novel Anti-Alcohol Intoxication Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
